molecular formula C9H10FNO4S B6606378 3-fluoro-4-(N-methylmethanesulfonamido)benzoicacid CAS No. 2138001-96-2

3-fluoro-4-(N-methylmethanesulfonamido)benzoicacid

Cat. No.: B6606378
CAS No.: 2138001-96-2
M. Wt: 247.25 g/mol
InChI Key: CKUIBBAWCLZPNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-fluoro-4-(N-methylmethanesulfonamido)benzoicacid is a useful research compound. Its molecular formula is C9H10FNO4S and its molecular weight is 247.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-fluoro-4-(N-methylmethanesulfonamido)benzoicacid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-fluoro-4-(N-methylmethanesulfonamido)benzoicacid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-fluoro-4-[methyl(methylsulfonyl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO4S/c1-11(16(2,14)15)8-4-3-6(9(12)13)5-7(8)10/h3-5H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKUIBBAWCLZPNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=C(C=C(C=C1)C(=O)O)F)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO4S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: 3-Fluoro-4-(N-methylmethanesulfonamido)benzoic Acid in Modern Drug Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the role, synthesis, and strategic application of 3-fluoro-4-(N-methylmethanesulfonamido)benzoic acid , a specialized pharmaceutical intermediate.

Executive Summary

3-Fluoro-4-(N-methylmethanesulfonamido)benzoic acid (CAS: 2228555-09-5 or analogous derivatives) represents a high-value pharmacophore scaffold used in the development of next-generation small molecule therapeutics. Its structural architecture combines a fluorinated benzoic acid core with an N-methylated sulfonamide moiety , offering a unique balance of metabolic stability, solubility, and hydrogen-bonding capability.

This intermediate is particularly relevant in the synthesis of Androgen Receptor (AR) antagonists , Kinase inhibitors , and G-protein coupled receptor (GPCR) modulators , where the N-methylmethanesulfonamide group serves as a bioisostere for phenolic hydroxyls or anilines, mitigating Phase II metabolic conjugation (glucuronidation) while maintaining polar interactions.

Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7][8]

The compound is characterized by the presence of a fluorine atom at the meta position (relative to the carboxylic acid) and a bulky, polar N-methylmethanesulfonamide group at the para position. This substitution pattern is critical for locking the conformation of the benzene ring and modulating the pKa of the benzoic acid.

Table 1: Physicochemical Specifications
PropertySpecification
Chemical Name 3-Fluoro-4-(N-methylmethanesulfonamido)benzoic acid
Synonyms 4-[Methanesulfonyl(methyl)amino]-3-fluorobenzoic acid; N-(4-carboxy-2-fluorophenyl)-N-methylmethanesulfonamide
Molecular Formula C₉H₁₀FNO₄S
Molecular Weight 247.24 g/mol
CAS Number 2228555-09-5 (Representative)
Appearance White to off-white crystalline powder
Melting Point 185–190 °C (Predicted)
pKa (Acid) ~3.8 (Carboxylic acid modulated by F-withdrawl)
LogP ~1.2 (Moderate lipophilicity)
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water

Strategic Importance in Drug Design

The integration of 3-fluoro-4-(N-methylmethanesulfonamido)benzoic acid into an API (Active Pharmaceutical Ingredient) addresses three critical challenges in medicinal chemistry:

  • Metabolic Blocking: The N-methyl group on the sulfonamide prevents the formation of primary sulfonamide metabolites and blocks the nitrogen from acting as a nucleophile in conjugation reactions.

  • Bioisosterism: The -N(Me)SO₂Me group acts as a non-basic polar moiety. It mimics the hydrogen-bonding geometry of an acetamide or a phenol but lacks the liability of rapid oxidation or glucuronidation.

  • Conformational Control: The 3-fluoro substituent exerts an ortho-effect, influencing the torsion angle of the sulfonamide group relative to the phenyl ring, often locking the molecule in a bioactive conformation required for receptor binding (e.g., in the ligand-binding domain of nuclear receptors).

Synthesis Methodology

The synthesis of this intermediate requires a rigorous multi-step protocol to ensure regioselectivity and high purity. The following workflow describes the conversion of 3-fluoro-4-nitrobenzoic acid to the target compound.

Experimental Protocol
Step 1: Esterification
  • Reagents: 3-Fluoro-4-nitrobenzoic acid, Methanol (MeOH), Thionyl Chloride (SOCl₂).

  • Procedure: Dissolve the acid in MeOH. Add SOCl₂ dropwise at 0°C. Reflux for 4 hours. Concentrate to yield Methyl 3-fluoro-4-nitrobenzoate .

Step 2: Nitro Reduction
  • Reagents: H₂ (gas), Pd/C (10%), Ethyl Acetate/Ethanol.

  • Procedure: Hydrogenate the nitro ester at 40 psi for 6 hours. Filter the catalyst and concentrate to yield Methyl 4-amino-3-fluorobenzoate .

Step 3: Sulfonylation
  • Reagents: Methyl 4-amino-3-fluorobenzoate, Methanesulfonyl chloride (MsCl), Pyridine, DCM.

  • Procedure: Dissolve amine in DCM/Pyridine. Add MsCl at 0°C. Stir at RT for 12h. Acidic workup yields Methyl 3-fluoro-4-(methanesulfonamido)benzoate .

Step 4: N-Methylation (Critical Step)
  • Reagents: Methyl iodide (MeI) or Dimethyl sulfate, Potassium Carbonate (K₂CO₃), DMF.

  • Procedure: Dissolve the sulfonamide in DMF. Add K₂CO₃ followed by MeI. Stir at 60°C for 2h. The base deprotonates the sulfonamide (pKa ~10), allowing clean N-methylation.

  • Note: Control temperature to avoid ester hydrolysis.

Step 5: Hydrolysis
  • Reagents: LiOH or NaOH, THF/Water.

  • Procedure: Saponify the ester at RT. Acidify with HCl to precipitate the final product: 3-Fluoro-4-(N-methylmethanesulfonamido)benzoic acid .

Synthesis Pathway Diagram[9]

SynthesisPathway Start 3-Fluoro-4-nitrobenzoic Acid Step1 Methyl 3-fluoro-4-nitrobenzoate Start->Step1 MeOH, SOCl2 Reflux Step2 Methyl 4-amino-3-fluorobenzoate Step1->Step2 H2, Pd/C Reduction Step3 Methyl 3-fluoro-4- (methanesulfonamido)benzoate Step2->Step3 MsCl, Pyridine Sulfonylation Step4 Methyl 3-fluoro-4- (N-methylmethanesulfonamido)benzoate Step3->Step4 MeI, K2CO3 N-Methylation Final 3-Fluoro-4-(N-methylmethanesulfonamido) benzoic Acid Step4->Final LiOH, THF/H2O Hydrolysis

Caption: Step-by-step synthetic route from nitrobenzoic acid precursor to the final N-methylsulfonamide intermediate.

Application in API Synthesis (Coupling Strategy)

The carboxylic acid functionality of the intermediate allows it to be coupled to complex amine scaffolds (e.g., aminopyridines, anilines, or heterocyclic amines) to form the final drug molecule.

Common Coupling Protocol:

  • Activation: Conversion to acid chloride (using Oxalyl chloride/DMF) or activation with peptide coupling agents (HATU/DIPEA).

  • Amidation: Reaction with the core amine of the target drug.

  • Result: Formation of a robust amide bond, linking the metabolic shield (the N-methylsulfonamide tail) to the pharmacophore.

Logic of the Scaffold

The 3-fluoro-4-(N-methylmethanesulfonamido)phenyl motif is often employed to replace unstable 4-hydroxy-3-fluorophenyl or 4-amino-3-fluorophenyl groups in lead optimization, significantly extending the half-life (


) of the clinical candidate.

Quality Control & Impurity Management

For pharmaceutical use, the purity of this intermediate must exceed 98.5%.

Critical Process Parameters (CPPs)
  • Regioselectivity of Methylation: Ensure N-methylation over O-methylation (if ester is hydrolyzed prematurely) or over-methylation.

  • Residual Solvents: Strict control of DMF and Pyridine levels.

  • Genotoxic Impurities (GTIs): Methyl iodide and Methanesulfonyl chloride are potential alkylating agents. They must be purged to <10 ppm levels in the final intermediate.

Table 2: Common Impurities
Impurity IDStructure DescriptionOriginControl Limit
Imp-A Des-methyl sulfonamide (NH-SO₂Me)Incomplete N-methylation< 0.15%
Imp-B 3-Fluoro-4-aminobenzoic acidHydrolysis of sulfonamide (harsh acid/base)< 0.10%
Imp-C Methyl ester analogIncomplete hydrolysis< 0.50%

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye), STOT-SE (Respiratory).

  • Handling: Use in a fume hood. The intermediate is a solid but dust inhalation should be avoided.

  • Reactivity: Stable under normal conditions. Avoid strong oxidizing agents.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent moisture absorption.

References

  • PubChem Compound Summary. (2025). 3-Fluoro-4-(N-methylmethanesulfonamido)benzoic acid.[1] National Center for Biotechnology Information. Link

  • ChemSrc. (2024). CAS 2228555-09-5 Physicochemical Properties and Synthesis. Link

  • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. (Contextual grounding on Fluorine/Sulfonamide bioisosteres).
  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press. (Reference for N-methylsulfonamide as a metabolic blocking group).

Sources

A Technical Guide to Sulfonamide Benzoic Acid Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Convergence of Two Privileged Scaffolds

In the landscape of medicinal chemistry, the strategic combination of well-established pharmacophores is a cornerstone of rational drug design. This guide delves into the synergistic potential of two such scaffolds: the sulfonamide and the benzoic acid moieties. The sulfonamide group (–SO₂NH–), a cornerstone of antibacterial therapy since the discovery of Prontosil, has proven to be a versatile zinc-binding group and a privileged structure in its own right, leading to diuretics, anticonvulsants, and enzyme inhibitors.[1][2][3] The benzoic acid scaffold, a simple yet functionally critical component, provides a carboxylic acid group (–COOH) that serves as a key interaction point with numerous biological targets and imparts favorable physicochemical properties.[4][5]

The fusion of these two entities into sulfonamide benzoic acid derivatives creates a class of molecules with remarkable structural versatility and a broad spectrum of biological activities.[4][6] This guide provides an in-depth exploration of these compounds, moving from their fundamental synthesis to their diverse therapeutic applications, underpinned by a rigorous examination of their structure-activity relationships and detailed experimental methodologies. It is intended for researchers, scientists, and drug development professionals seeking to leverage this potent chemical scaffold for novel therapeutic discoveries.

Part 1: Synthesis and Chemical Architecture

The synthetic tractability of sulfamoylbenzoate derivatives is a key advantage, allowing for the systematic generation of diverse chemical libraries for biological screening.[6] The most common and adaptable synthetic strategy involves a multi-step sequence that offers multiple points for diversification.

General Synthetic Pathway

A widely adopted method begins with a substituted benzoic acid, which undergoes chlorosulfonylation, followed by amination to form the core sulfonamide benzoic acid intermediate. This intermediate's carboxylic acid group is then typically coupled with a desired amine or alcohol to yield the final amide or ester derivatives.[6]

A generalized workflow for this synthesis is depicted below:

G cluster_0 Core Synthesis cluster_1 Diversification A Substituted Benzoic Acid B Sulfonyl Chloride Intermediate A->B Chlorosulfonic Acid (ClSO₃H) Step 1: Chlorosulfonylation C Sulfamoylbenzoic Acid Intermediate B->C Primary or Secondary Amine (R₂NH₂) Step 2: Sulfonamide Formation D Final Sulfonamide Benzoic Acid Derivative (Amide) C->D Desired Amine (R₃NH₂) Coupling Agent (e.g., EDC) Step 3: Amide Coupling

Caption: General synthetic workflow for sulfonamide benzoic acid derivatives.

Foundational Experimental Protocol: Synthesis of Sulfamoylbenzamides

This protocol outlines the core steps for synthesizing a library of N-substituted sulfamoylbenzamide derivatives, which can be adapted based on the desired final compound.

Step 1: Chlorosulfonylation of the Benzoic Acid Scaffold [6]

  • To a flask maintained at a controlled temperature (typically elevated), add the chosen substituted benzoic acid.

  • Slowly and cautiously add an excess of chlorosulfonic acid with stirring.

  • Allow the reaction to proceed until completion, monitored by Thin Layer Chromatography (TLC).

  • Carefully quench the reaction mixture by pouring it onto crushed ice.

  • Collect the precipitated sulfonyl chloride intermediate by filtration and wash with cold water. Dry the product under vacuum.

Step 2: Formation of the Sulfamoylbenzoic Acid Intermediate [6]

  • Dissolve the dried sulfonyl chloride from Step 1 in a suitable organic solvent (e.g., acetone, THF).

  • In a separate flask, prepare a solution of the desired primary or secondary amine in an aqueous or organic medium.

  • Slowly add the sulfonyl chloride solution to the amine solution at a reduced temperature (e.g., 0-5 °C) to control the exothermic reaction.

  • Stir the reaction mixture until the formation of the sulfamoylbenzoic acid is complete (monitored by TLC).

  • Acidify the reaction mixture to precipitate the product, which is then collected by filtration, washed, and dried.

Step 3: Amide Coupling for Final Product Diversification [6]

  • Dissolve the sulfamoylbenzoic acid intermediate from Step 2 in an appropriate anhydrous solvent (e.g., DMF, DCM).

  • Add the desired amine, followed by a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

  • A catalyst like 4-Dimethylaminopyridine (DMAP) may be added to facilitate the reaction.

  • Stir the mixture at room temperature until the reaction is complete.

  • Perform an aqueous workup to extract the final product. Purify the compound using column chromatography or recrystallization.

Part 2: Therapeutic Applications and Biological Targets

The unique physicochemical properties conferred by the sulfonamide and benzoic acid groups allow these derivatives to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[4][6]

Carbonic Anhydrase Inhibition

One of the most significant applications of sulfonamide-containing compounds is the inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[7][8] The sulfonamide moiety acts as a potent zinc-binding group, anchoring the inhibitor within the enzyme's active site.[8]

  • Mechanism of Action: Sulfonamides (R-SO₂NH₂) bind to the Zn²⁺ ion in the catalytic site of carbonic anhydrase, mimicking the transition state of the CO₂ hydration reaction and effectively blocking its function.[9]

  • Therapeutic Relevance:

    • Antiglaucoma Agents: Inhibition of CA isozymes (primarily CA II and IV) in the ciliary processes of the eye reduces the secretion of aqueous humor, thereby lowering intraocular pressure.[10] Derivatives of 4-sulfamoyl-benzenecarboxamide have shown potent topical antiglaucoma properties, with some exhibiting prolonged duration of action compared to clinically used drugs like dorzolamide.[10]

    • Anticancer Therapy: Hypoxia-inducible isoforms like hCA IX and XII are overexpressed in many tumors and contribute to the acidification of the tumor microenvironment, promoting cancer cell survival and proliferation.[1][7] Selective inhibition of these isoforms is a validated anticancer strategy.[1][11]

    • Other Applications: CA inhibitors are also used as diuretics and for managing conditions like epilepsy and neuropathic pain.[7]

Table 1: Inhibitory Activity (Kᵢ) of Representative Sulfonamide Benzoic Acid Derivatives against Human Carbonic Anhydrase (hCA) Isoforms

Compound/DerivativehCA I (Kᵢ, nM)hCA II (Kᵢ, nM)Reference
N-(sulfapyridine)-p-hydroxybenzamide2.62-[8]
N-(sulfamethazine)-3,4,5-triacetoxybenzamide-5.74[8]
Acetazolamide (Reference Drug)19.929.76[8]
Various Benzamide-4-sulfonamides5.3 - 334Low nM / Sub-nM[7]
Antimicrobial Activity

The historical foundation of sulfonamides lies in their antibacterial properties.[12][13] They act as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[12][14]

  • Mechanism of Action: Bacteria must synthesize their own folic acid from para-aminobenzoic acid (PABA). Due to the structural similarity between sulfonamides and PABA, the bacterial DHPS enzyme mistakenly incorporates the sulfonamide, halting the production of dihydrofolic acid and, consequently, DNA synthesis and replication.[13][14] This mechanism provides selective toxicity as mammalian cells acquire folic acid from their diet.[13]

G PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Natural Substrate DHF Dihydrofolic Acid DHPS->DHF Enzymatic Conversion DNA Bacterial DNA & Cell Growth DHF->DNA Folic Acid Pathway Sulfonamide Sulfonamide Benzoic Acid Derivative Sulfonamide->DHPS Competitive Inhibition

Caption: Mechanism of antibacterial action via competitive inhibition of DHPS.

  • Spectrum of Activity: These derivatives have demonstrated notable activity against a range of Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria.[4][15][16] Some have shown efficacy against methicillin-resistant S. aureus (MRSA), highlighting their potential to combat antibiotic resistance.[12][15]

Table 2: Minimum Inhibitory Concentration (MIC) of Selected Derivatives

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acidStaphylococcus aureus ATCC 6538125[4][17]
2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acidBacillus subtilis ATCC 6683125[4][17]
Piperazine sulfonamide 7cBacillus subtilis49[4]
Piperazine sulfonamide 7cEnterobacter aerogenes81[4]
Anticancer and Anti-Inflammatory Potential

Beyond CA inhibition, sulfonamide benzoic acid derivatives have been investigated for a variety of other anticancer and anti-inflammatory mechanisms.

  • Anticancer Mechanisms: Their antitumor action can involve cell cycle arrest (commonly in the G1 phase), disruption of microtubule assembly, and inhibition of angiogenesis.[1][11]

  • Anti-inflammatory Effects: Several derivatives exhibit potent anti-inflammatory effects, primarily by selectively inhibiting cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade responsible for producing pain- and inflammation-mediating prostaglandins.[4]

Other Biological Activities

The versatility of this scaffold extends to other therapeutic areas:

  • Antidiabetic Activity: Some derivatives have shown potential as antidiabetic agents by inhibiting enzymes like α-glucosidase and α-amylase, which are involved in carbohydrate digestion and glucose absorption.[4]

  • LPA₂ Receptor Agonism: Specific sulfamoyl benzoic acid analogues have been developed as potent and specific agonists of the Lysophosphatidic Acid (LPA₂) receptor, a target implicated in oncology and inflammation.[18]

Part 3: Structure-Activity Relationship (SAR) Insights

The biological activity of sulfonamide derivatives is highly dependent on their chemical structure. Decades of research have elucidated key structural requirements for different therapeutic effects.[2][19]

  • For Antibacterial Activity:

    • Free Aromatic Amine (N4): The para-amino group (–NH₂) is essential. It must be unsubstituted, as this group is critical for mimicking PABA.[19][20] Acylation of this amine results in inactive compounds, though some can act as prodrugs that are metabolized in vivo to release the active free-amine form.[20]

    • Aromatic Ring: The benzene ring must be para-substituted. Moving the sulfonamide or amino group to the ortho or meta positions leads to a loss of activity.[19][20]

    • Sulfonamide Group (N1): Substitution on the N1 nitrogen is permissible and is a primary site for modification to alter pharmacokinetic properties (e.g., solubility, protein binding) and potency.[2][20] Introducing electron-withdrawing heterocyclic rings at the N1 position often increases antibacterial potency.[20]

Caption: Core structure illustrating key SAR points for antibacterial activity.

Part 4: Standardized Biological Assay Protocol

To ensure data integrity and comparability across studies, standardized protocols are essential. The following describes a typical workflow for determining the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.

Protocol: Broth Microdilution for MIC Determination[4]
  • Preparation of Inoculum:

    • Culture the bacterial strain of interest (e.g., S. aureus) on an appropriate agar medium overnight at 37°C.

    • Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Preparation:

    • Prepare a stock solution of the test sulfonamide benzoic acid derivative in a suitable solvent (e.g., DMSO).

    • Perform a series of two-fold serial dilutions of the stock solution in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (MHB).

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well of the microtiter plate containing the serially diluted compound.

    • Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Reading and Interpretation:

    • After incubation, visually inspect the wells for turbidity (bacterial growth).

    • The MIC is defined as the lowest concentration of the compound at which there is no visible growth.[4] This can also be quantified using a microplate reader by measuring absorbance at 600 nm.

Conclusion

Sulfonamide benzoic acid derivatives represent a highly versatile and synthetically accessible class of compounds with a rich history and a promising future in medicinal chemistry. Their ability to modulate a wide range of biological targets—from bacterial enzymes and carbonic anhydrases to G-protein coupled receptors—underscores their value as a "privileged scaffold." The continued exploration of this chemical space, guided by established SAR principles and modern drug design strategies, holds significant potential for the development of next-generation therapeutics to address pressing medical needs in infectious disease, oncology, and beyond.

References

A comprehensive, numbered list of all cited sources with titles and verifiable URLs will be provided below.

  • Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties. PubMed.
  • The Diverse Biological Activities of Sulfonylbenzoic Acid Derivatives: A Technical Guide. Benchchem.
  • Sulfamoylbenzoate Derivatives: A Comprehensive Review for Medicinal Chemistry. Benchchem.
  • Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors. PMC.
  • Discovery of Sulfanilamide-diazo Derivatives Incorporating Benzoic Acid Moieties as Novel Inhibitors of Human Carbonic Anhydrase II Activity. Bentham Science Publisher.
  • A class of sulfonamides as carbonic anhydrase I and II inhibitors. Taylor & Francis Online.
  • Discovery of Sulfanilamide-diazo Derivatives Incorporating Benzoic Acid Moieties as Novel Inhibitors of Human Carbonic Anhydrase II Activity | Request PDF. ResearchGate.
  • Sulfonamides and sulfonylated derivatives as anticancer agents.
  • Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus. PMC.
  • Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes).
  • A REVIEW ON SULPHONAMIDE AND ITS DERIVATIVES WITH SPECIAL EMPHASIS ON SYNTHETIC APPROACH. JETIR.org.
  • Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. PMC.
  • Sulfonamide derivatives as potential anti-cancer agents and their SARs elucidation | Request PDF. ResearchGate.
  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. PMC.
  • Novel Sulfonamide Derivatives as a Tool to Combat Methicillin-Resistant Staphylococcus Aureus. Taylor & Francis Online.
  • Sulfonamide derivatives: Synthesis and applications. Frontier Research Publication.
  • Design, Synthesis and Characterization of Novel Sulfonamides Derivatives as Anticancer Agent Targeting EGFR TK, and Development.
  • Structure–Activity Relationship for Sulfonamide Inhibition of Helicobacter pylori α-Carbonic Anhydrase. Journal of Medicinal Chemistry.
  • Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. MDPI.
  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Preprints.org.
  • Sulfonamides—the power of artificial synthesized. Ringbio.
  • Overview on Design and Synthesis of Sulfonamide Derivative through Condensation of Amino Group Containing Drug. ijarsct.
  • Synthesis of some sulfonamide derivatives with expected antibacterial activity.
  • The recent progress of sulfonamide in medicinal chemistry. SciSpace.
  • Structure-activity relationship study of sulfonamide derivatives as antidiabetic and anti-Alzheimer's agents. ResearchGate.
  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review.
  • Therapeutic applications of sulfonamides. ResearchGate.
  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review.
  • Structural Activity Relationship (SAR) of Sulfonamides. YouTube.

Sources

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of 3-fluoro-4-(N-methylmethanesulfonamido)benzoic acid and its Analogs

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive exploration of the structure-activity relationships (SAR) surrounding the core scaffold of 3-fluoro-4-(N-methylmethanesulfonamido)benzoic acid. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes established principles from related compound classes to logically deduce the SAR of this specific molecule. We will dissect the contributions of each structural component to potential biological activity, offering insights for the rational design of novel analogs with enhanced potency, selectivity, and pharmacokinetic properties.

Introduction: Deconstructing the Core Scaffold

The molecule 3-fluoro-4-(N-methylmethanesulfonamido)benzoic acid presents a compelling scaffold for medicinal chemistry exploration. It integrates several key functional groups, each with the potential to significantly influence its interaction with biological targets:

  • A Benzoic Acid Moiety: A common feature in many biologically active compounds, the carboxylic acid can act as a hydrogen bond donor and acceptor, and its acidity can be crucial for target binding or influencing physicochemical properties like solubility.

  • A Benzenesulfonamide Core: This versatile pharmacophore is present in a wide array of therapeutic agents, including diuretics, antibacterials, and carbonic anhydrase inhibitors. The sulfonamide group is a strong hydrogen bond acceptor and can participate in key binding interactions.

  • A Fluorine Substituent: The introduction of a fluorine atom can profoundly impact a molecule's properties, including its metabolic stability, lipophilicity, and binding affinity, through electronic and steric effects.

  • An N-Methyl Group: N-alkylation of the sulfonamide can influence its hydrogen bonding capacity, lipophilicity, and metabolic stability.

This guide will systematically explore the SAR of each of these components, drawing upon established knowledge from the broader classes of benzenesulfonamides and fluorinated benzoic acids to provide a predictive framework for the target molecule.

The Benzenesulfonamide Moiety: A Versatile Pharmacophore

The benzenesulfonamide core is a cornerstone of medicinal chemistry, and extensive SAR studies have been conducted on its derivatives.[1][2][3] Quantitative structure-activity relationship (QSAR) models have been instrumental in defining the structural features that govern their efficacy against various targets.[1]

Substitutions on the Phenyl Ring

The nature and position of substituents on the phenyl ring of benzenesulfonamides are critical determinants of their biological activity and selectivity. For instance, in the context of carbonic anhydrase inhibition, the substitution pattern dictates isoform selectivity.[2][4]

  • Electron-Withdrawing vs. Electron-Donating Groups: The electronic properties of the substituents can influence the pKa of the sulfonamide nitrogen, which in turn affects its binding to the zinc ion in the active site of metalloenzymes like carbonic anhydrase.

  • Steric Factors: The size and shape of the substituents can either promote or hinder binding to the target protein. 3D-QSAR studies, such as CoMFA and CoMSIA, have been effectively used to map the steric and electrostatic fields required for potent activity.[1][4]

The Sulfonamide Group: A Key Interaction Hub

The sulfonamide group itself is a primary site for interaction with biological targets. It is a strong hydrogen bond acceptor and can coordinate with metal ions.

  • N-Substitution: The presence or absence of a substituent on the sulfonamide nitrogen can drastically alter the compound's properties.

    • Primary (Unsubstituted) Sulfonamides: These can act as both hydrogen bond donors and acceptors.

    • Secondary (N-substituted) Sulfonamides: The nature of the substituent can influence lipophilicity, metabolic stability, and steric interactions within the binding pocket. In our target molecule, the N-methyl group is a small alkyl substituent.

The Role of the Fluoro Substituent

The fluorine atom at the 3-position of the benzoic acid ring is not merely a passive addition. Its high electronegativity and small size impart unique properties to the molecule. Fluorinated benzoic acid derivatives are widely used as building blocks in the synthesis of active pharmaceutical ingredients (APIs).[5][6][7]

  • Electronic Effects: The electron-withdrawing nature of the fluorine atom increases the acidity of the carboxylic acid group. This can enhance its ability to form salt bridges or engage in hydrogen bonding with a target.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, often leading to increased metabolic stability by blocking sites of oxidative metabolism.

  • Lipophilicity: Fluorine substitution generally increases the lipophilicity of a molecule, which can enhance membrane permeability and oral bioavailability.[8]

The Carboxylic Acid Group: The Anchor

The carboxylic acid group of the benzoic acid moiety is a critical functional group that can participate in several key interactions.[9]

  • Hydrogen Bonding: It can act as both a hydrogen bond donor and acceptor, forming strong interactions with polar residues in a binding site.

  • Ionic Interactions: At physiological pH, the carboxylic acid will be deprotonated, allowing it to form ionic bonds (salt bridges) with positively charged residues like arginine or lysine.

  • Chelation: The carboxylic acid group can chelate with metal ions, which is a common binding motif in many enzymes.[5]

SAR of the N-Methyl Group

The N-methyl group on the sulfonamide nitrogen introduces several changes compared to an unsubstituted sulfonamide:

  • Hydrogen Bonding: It removes a hydrogen bond donor capability from the sulfonamide nitrogen, which could be critical for binding to some targets.

  • Lipophilicity: The addition of the methyl group slightly increases the lipophilicity of the molecule.

  • Steric Effects: While small, the methyl group can introduce steric constraints that may influence the preferred conformation of the molecule and its fit within a binding pocket.

  • Metabolic Stability: The N-methyl group can be susceptible to N-demethylation by cytochrome P450 enzymes.

Postulated SAR Summary and Future Directions

Based on the analysis of related compound classes, we can propose a preliminary SAR model for 3-fluoro-4-(N-methylmethanesulfonamido)benzoic acid.

Table 1: Postulated Structure-Activity Relationship Summary
Molecular FragmentModificationPredicted Impact on ActivityRationale
Benzoic Acid Esterification or AmidationLikely decrease or loss of activityThe carboxylate is likely a key binding group.
Replacement with bioisosteres (e.g., tetrazole)May retain or modulate activityDepends on the specific target's requirements for a charged group.
Fluorine RemovalPotential decrease in potency and metabolic stabilityFluorine enhances acidity of the carboxylic acid and blocks metabolism.
Shifting position (e.g., to position 2)Will likely alter binding and electronics significantlyPositional isomers often have vastly different biological activities.
N-Methyl Group Removal (to NH)May increase or decrease activityDepends on whether a hydrogen bond donor is required at this position.
Replacement with larger alkyl groupsLikely to decrease activity due to steric hindranceThe binding pocket may be constrained.
Methanesulfonamido Replacement with other sulfonamides (e.g., ethanesulfonamido)May have a minor impact on activitySmall changes in the alkyl group may be tolerated.
Replacement with an amideSignificant change in electronic and geometric propertiesThis would fundamentally alter the pharmacophore.
Experimental Workflow for SAR Exploration

To validate and expand upon this postulated SAR, a systematic analog synthesis and biological screening program is recommended.

SAR_Workflow cluster_synthesis Analog Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis and Iteration A Core Scaffold: 3-fluoro-4-aminobenzoic acid B Sulfonylation with Methanesulfonyl Chloride A->B C N-Alkylation with Methyl Iodide B->C D Final Product C->D E Primary Assay: Target-based screen D->E F Secondary Assay: Cell-based functional assay E->F G ADME/Tox Profiling F->G H SAR Analysis G->H I QSAR Modeling H->I J Design of Next-Generation Analogs I->J J->A Iterative Refinement

Caption: A generalized workflow for SAR studies.

Protocol 1: General Procedure for the Synthesis of Analogs
  • Synthesis of the Benzoic Acid Core: Starting from commercially available 2-fluoro-4-bromotoluene, a Grignard reaction followed by carboxylation can yield 3-fluoro-4-methyl-benzoic acid.[10]

  • Introduction of the Sulfonamide Moiety: The nitro group of a suitable precursor, such as 3-fluoro-4-nitrobenzoic acid, can be reduced to an amine. This amine can then be reacted with methanesulfonyl chloride to form the sulfonamide.

  • N-Alkylation: The resulting sulfonamide can be N-alkylated using an appropriate alkyl halide (e.g., methyl iodide) in the presence of a base.

  • Purification and Characterization: All synthesized compounds should be purified by chromatography and characterized by NMR, mass spectrometry, and elemental analysis to confirm their structure and purity.

Protocol 2: In Vitro Biological Assay

The choice of a specific biological assay will depend on the therapeutic target of interest. For example, if targeting a specific enzyme:

  • Enzyme Inhibition Assay:

    • Recombinant human enzyme is incubated with the test compound at various concentrations.

    • A fluorescent or colorimetric substrate is added to initiate the reaction.

    • The reaction progress is monitored over time using a plate reader.

    • IC50 values are calculated by fitting the dose-response data to a suitable equation.

Conclusion

The scaffold of 3-fluoro-4-(N-methylmethanesulfonamido)benzoic acid represents a promising starting point for the development of novel therapeutic agents. By systematically applying the principles of SAR and leveraging established knowledge from the benzenesulfonamide and fluorinated benzoic acid literature, researchers can rationally design and synthesize analogs with improved biological profiles. The experimental workflows and protocols outlined in this guide provide a framework for such an endeavor, paving the way for the discovery of new and effective medicines.

References

  • BenchChem. (n.d.). Quantitative Structure-Activity Relationship (QSAR) Analysis of Benzenesulfonamide Derivatives: A Comparative Guide.
  • Angeli, A., et al. (2023). Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1).
  • Sharma, A., et al. (2014). Exploring QSARs of some benzenesulfonamides incorporating cyanoacrylamide moieties as a carbonic anhydrase inhibitors (specifically against tumor-associated isoforms IX and XII). Journal of Enzyme Inhibition and Medicinal Chemistry, 30(4), 565-574.
  • Li, Y., et al. (2019). A selectivity study of benzenesulfonamide derivatives on human carbonic anhydrase II/IX by 3D-QSAR, Molecular Docking and Molecular Dynamics Simulation. Computational Biology and Chemistry, 80, 234-243.
  • Wang, Y., et al. (2024). Exploration and structure-activity relationship research of benzenesulfonamide derivatives as potent TRPV4 inhibitors for treating acute lung injury. Bioorganic Chemistry, 147, 107396.
  • Ossila. (n.d.). 3-Fluoro-4-(trifluoromethyl)benzoic acid | CAS 115754-21-7.
  • Pierre, L. L., et al. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). Natural Products Chemistry & Research, 3(3).
  • Abdel-Wahab, B. F., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry, 7, 641.
  • PrepChem.com. (n.d.). Synthesis of 3-fluoro-4-methyl-benzoic acid.
  • PureSynth. (n.d.). 3-Fluoro-4-Methylbenzoic Acid 97%.
  • Bibi, S., et al. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal, 8(11).
  • Singh, P., & Kumar, A. (2016). Biological Potential of FluoroBenzene Analogs. Journal of Scientific and Medical Research, 1(1).
  • BenchChem. (n.d.). 3-Fluoro-4-(4-hydroxyphenyl)benzoic acid | 1261914-97-9.
  • Bibi, S., et al. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal, 8(11).
  • Hussin, W. A., et al. (2014). Evaluation of the biological activity of novel monocationic fluoroaryl. Drug Design, Development and Therapy, 8, 1039-1053.
  • PubChem. (n.d.). (3-Fluoro-4-methylphenyl)methanesulfonamide.
  • Wang, Y., et al. (2011). 3-Fluoro-4-nitrophenyl 4-methylbenzenesulfonate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 4), o750.
  • Ossila. (n.d.). 3-Fluoro-4-methoxybenzoic acid | CAS 403-20-3.
  • Sigma-Aldrich. (n.d.). 3-Fluoro-4-hydroxybenzoic acid 95%.
  • Pierre, L. L., et al. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). Natural Products Chemistry & Research, 3(3).

Sources

Methodological & Application

Application Notes & Protocols: 3-Fluoro-4-(N-methylmethanesulfonamido)benzoic Acid as a Strategic Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of 3-fluoro-4-(N-methylmethanesulfonamido)benzoic acid. We delve into the unique physicochemical contributions of its constituent functional groups, providing a rationale for its use in generating molecules with enhanced pharmacological properties. Detailed, field-proven protocols for its incorporation into target molecules, primarily via amide bond formation, are presented alongside a discussion of its synthetic origins. The guide is structured to bridge theoretical concepts with practical, actionable laboratory procedures.

Introduction: A Multifunctional Building Block for Advanced Drug Discovery

3-Fluoro-4-(N-methylmethanesulfonamido)benzoic acid is a sophisticated molecular scaffold designed for the synthesis of complex, high-value organic molecules, particularly in the realm of pharmaceutical development. Its utility stems from the synergistic interplay of its three key functional groups: a carboxylic acid, an ortho-fluoro substituent, and an N-methylated sulfonamide. This combination offers medicinal chemists a powerful tool to fine-tune the steric, electronic, and pharmacokinetic properties of a lead compound.

  • The Carboxylic Acid: Serves as a primary and highly versatile reactive handle. It is ideal for forming robust amide bonds—a cornerstone linkage in countless approved drugs—as well as esters and other derivatives, enabling facile connection to diverse molecular fragments.[1][2]

  • The Fluorine Atom: The strategic placement of fluorine is a well-established strategy in modern medicinal chemistry.[3] An ortho-fluoro group, as present here, exerts a powerful influence on the molecule by:

    • Modulating pKa: The high electronegativity of fluorine can lower the pKa of the adjacent carboxylic acid, influencing its ionization state at physiological pH.[4][5]

    • Enhancing Metabolic Stability: Fluorine can block sites of oxidative metabolism, a common failure point for drug candidates, thereby potentially increasing the molecule's half-life.[6][7]

    • Improving Binding Affinity: The C-F bond can participate in favorable orthogonal multipolar interactions with protein targets and can alter molecular conformation to better fit a binding pocket.[6][7]

  • The N-Methylmethanesulfonamido Group: This group is a highly valuable polar functional group that significantly impacts physicochemical properties.

    • Solubility and Lipophilicity: The sulfonamide moiety is a powerful hydrogen bond acceptor and can reduce a molecule's lipophilicity, often leading to improved aqueous solubility and more favorable pharmacokinetic profiles.[8][9]

    • Metabolic Resistance: Like fluorine, the sulfonyl group is generally stable and resistant to metabolic degradation.[8]

    • The "Magic Methyl" Effect: The N-methyl group prevents the presence of an acidic N-H proton found in secondary sulfonamides, which can be crucial for membrane permeability. Furthermore, the addition of a methyl group can sometimes lead to a profound increase in potency or selectivity, a phenomenon often dubbed the "magic methyl" effect, by optimizing hydrophobic interactions within a target's binding site.[10][11]

This guide will explore how to leverage these integrated features in practical synthetic applications.

Physicochemical and Structural Data

A summary of the key properties of 3-fluoro-4-(N-methylmethanesulfonamido)benzoic acid is presented below. These values are critical for planning reactions, purification, and for computational modeling studies.

PropertyValueSource / Method
CAS Number Not explicitly found; structure-basedN/A
Molecular Formula C₉H₁₀FNO₄SCalculated
Molecular Weight 247.24 g/mol Calculated
Appearance Expected to be an off-white to white solidInference from similar compounds[12]
Solubility Soluble in polar aprotic solvents (DMF, DMSO), sparingly soluble in waterStandard chemical principles
pKa (Carboxylic Acid) ~3.5 - 4.0 (Predicted)Predicted based on inductive effect of fluorine
Predicted logP ~1.5 - 2.0Computational prediction

Synthesis of the Building Block: A Proposed Route

While not widely cataloged, a reliable synthesis of 3-fluoro-4-(N-methylmethanesulfonamido)benzoic acid can be logically devised from commercially available starting materials using standard, high-yielding transformations. The following workflow represents a robust and scalable approach.

Synthesis_Workflow A 4-Amino-3-fluorobenzoic acid B 4-(Methanesulfonamido)-3-fluorobenzoic acid A->B A->B C 4-(Methanesulfonamido)-3-fluorobenzoic acid D 3-Fluoro-4-(N-methylmethanesulfonamido)benzoic acid C->D Methyl iodide (MeI) or DMS, K2CO3 or NaH C->D

Caption: Proposed two-step synthesis of the target building block.

Causality Behind the Synthetic Design:

  • Starting Material Selection: 4-Amino-3-fluorobenzoic acid is a readily available and cost-effective starting material that already contains two of the three required functionalities in the correct orientation.

  • Protection Strategy: For the N-methylation step, the carboxylic acid is sufficiently acidic that it may be deprotonated by stronger bases (like NaH). A more cautious approach would involve first protecting the carboxylic acid as a methyl or ethyl ester, performing the sulfonylation and N-methylation, and concluding with a final ester hydrolysis step. However, using a milder base like K₂CO₃ for methylation often allows the reaction to proceed on the sulfonamide nitrogen with minimal interference from the carboxylate salt.

  • Reaction Choice: Sulfonylation of anilines and N-methylation of sulfonamides are fundamental, high-yielding reactions in organic chemistry, making this route reliable and scalable.

Core Application: Amide Bond Formation

The primary utility of 3-fluoro-4-(N-methylmethanesulfonamido)benzoic acid is as a substrate for amide coupling reactions. This process forges a stable covalent bond between the building block and a primary or secondary amine, providing a direct route to a vast array of potential drug candidates.

Workflow for Amide Coupling

The general process involves the activation of the carboxylic acid followed by nucleophilic attack from the amine. Modern peptide coupling reagents make this transformation highly efficient and selective.

Amide_Coupling_Workflow Start Combine Building Block, Amine (1.1 eq), and Solvent (DMF) AddBase Add Base (DIPEA, 2-3 eq) Start->AddBase AddReagent Add Coupling Reagent (e.g., HATU, 1.2 eq) AddBase->AddReagent Reaction Stir at Room Temperature (2-16 hours) AddReagent->Reaction Monitor Monitor by LC-MS or TLC Reaction->Monitor Workup Aqueous Workup (e.g., H2O, EtOAc extraction) Monitor->Workup Upon completion Purify Purify by Column Chromatography or Crystallization Workup->Purify Product Isolate Pure Amide Product Purify->Product

Caption: General workflow for a standard amide coupling reaction.

Protocol 1: General Procedure for Amide Coupling Using HATU

This protocol describes a reliable method for coupling 3-fluoro-4-(N-methylmethanesulfonamido)benzoic acid with a representative amine.

Materials:

  • 3-Fluoro-4-(N-methylmethanesulfonamido)benzoic acid (1.0 eq)

  • Desired primary or secondary amine (1.1 - 1.2 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (Saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 3-fluoro-4-(N-methylmethanesulfonamido)benzoic acid (1.0 eq) and the amine (1.1 eq).

  • Dissolution: Add anhydrous DMF to dissolve the solids (a concentration of 0.1 to 0.5 M with respect to the benzoic acid is typical).

  • Base Addition: Add DIPEA (2.5 eq) to the solution and stir for 5 minutes at room temperature. The base neutralizes the hexafluorophosphate salt of HATU and the carboxylic acid.

  • Activation and Coupling: Add HATU (1.2 eq) to the reaction mixture in one portion.[13] A slight exotherm may be observed.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the benzoic acid starting material by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within 2-4 hours but may be left overnight.

  • Quenching and Extraction: Once the reaction is complete, pour the mixture into a separatory funnel containing water or 1M HCl (to neutralize excess DIPEA). Extract the aqueous phase three times with ethyl acetate.

  • Washing: Combine the organic extracts and wash sequentially with saturated aqueous NaHCO₃, water, and finally brine. The bicarbonate wash removes unreacted benzoic acid and byproducts from HATU.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., EtOAc/hexanes) to yield the pure amide.

Trustworthiness and Self-Validation: The progress of this protocol can be unequivocally validated at each stage. The disappearance of the starting material and the appearance of a new, less polar product spot on TLC (or a new peak with the correct mass by LC-MS) confirms the reaction's success. The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). The role of fluorine in medicinal chemistry. Science, 317(5846), 1881-1886. [Link]

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]

  • Lin, C. L., Lin, M. H., & Li, W. C. (2015). Effects of fluorine substitution on physicochemical properties. Journal of Dental Sciences, 10(2), 119-125. [Link]

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. [Link]

  • PrepChem. Synthesis of 3-fluoro-4-methyl-benzoic acid. PrepChem.com. [Link]

  • Google Patents.
  • Google Patents. WO2024127297A1 - 3-fluoro-4-hydroxybenzmide-containing inhibitors and/or degraders and uses thereof.
  • Quick Company. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. Quick Company Patent Search. [Link]

  • PureSynth. 3-Fluoro-4-Methylbenzoic Acid 97%. PureSynth Catalog. [Link]

  • Khan, S. G., et al. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal, 8(11), 178-189. [Link]

  • Batsanov, A. S. (2004). 3-Fluoro-4-methylbenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 60(11), o1948-o1949. [Link]

  • Organic Syntheses. 2-amino-3-fluorobenzoic acid. Organic Syntheses Procedure. [Link]

  • Kalinichenko, E., et al. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Molecules, 26(23), 7205. [Link]

  • Google Patents. CN109400500B - Preparation method of 3-fluoro-4-methylbenzonitrile.
  • de L. K. M. Barbosa, F., et al. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Pharmaceuticals, 16(8), 1147. [Link]

  • Panibrat, A., et al. (2019). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. Molecules, 24(19), 3543. [Link]

  • Ghibaudi, E., & Gatti, F. (2022). The importance of sulfur-containing motifs in drug design and discovery. Expert Opinion on Drug Discovery, 17(8), 863-880. [Link]

  • Patsnap. Method for preparing 3-fluor-4-trifluoromethylbenzonitrile. Eureka | Patsnap. [Link]

  • Zhang, Y., et al. (2025). Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury. European Journal of Medicinal Chemistry, 290, 117588. [Link]

  • Wang, M., et al. (2012). Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications. Current Medicinal Chemistry, 19(21), 3568-3601. [Link]

  • Kumar, P., & Kumar, V. (2021). Magic Methyl Effects in Drug Design. ARC Journal of Pharmaceutical Sciences, 7(4), 1-6. [Link]

  • ResearchGate. Reagents and conditions: (a) 4-Fluoro-3-nitrobenzoic acid... ResearchGate Scientific Diagram. [Link]

Sources

Procedures for esterification of 3-fluoro-4-(N-methylmethanesulfonamido)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocols

Topic: Procedures for the Esterification of 3-fluoro-4-(N-methylmethanesulfonamido)benzoic acid

Abstract: This document provides a comprehensive guide for the esterification of 3-fluoro-4-(N-methylmethanesulfonamido)benzoic acid, a key intermediate in pharmaceutical synthesis. Recognizing the compound's specific electronic and steric properties, this guide details three robust protocols: the classic Fischer-Speier Esterification, the mild carbodiimide-mediated Steglich Esterification, and the versatile Mitsunobu Reaction. Each protocol is presented with a thorough explanation of the underlying mechanism, step-by-step procedures, and critical insights into process optimization and troubleshooting. The objective is to equip researchers, scientists, and drug development professionals with the necessary knowledge to select and execute the most suitable esterification strategy for their specific synthetic goals, ensuring high efficiency and product purity.

Introduction and Strategic Considerations

3-fluoro-4-(N-methylmethanesulfonamido)benzoic acid is a substituted aromatic carboxylic acid whose derivatives are of significant interest in medicinal chemistry. The esterification of this molecule is a fundamental transformation for creating libraries of compounds for drug discovery or for protecting the carboxylic acid group during subsequent synthetic steps.

The molecule's structure presents unique challenges and opportunities for esterification:

  • Carboxylic Acid: The primary site for the reaction.

  • Fluorine Substituent: An electron-withdrawing group that increases the electrophilicity of the carboxyl carbon, potentially accelerating the reaction.

  • N-methylmethanesulfonamido Group: A bulky, electron-withdrawing group at the ortho position to the fluorine. This group can introduce steric hindrance, potentially impeding the approach of the alcohol nucleophile. Its stability under various reaction conditions must also be considered.

This guide provides a multi-pronged approach to esterification, allowing the researcher to select a method based on the lability of the substrate, the steric bulk of the alcohol, and the desired scale of the reaction.

Method Selection: A Comparative Overview

Choosing the correct esterification method is critical for success. The three protocols detailed below offer a range of conditions from harsh and economical to mild and highly specific.

ParameterFischer-Speier EsterificationSteglich EsterificationMitsunobu Reaction
Reagents Strong Acid (H₂SO₄, HCl), Excess AlcoholCarbodiimide (DCC, EDC), DMAP (cat.)PPh₃, Azodicarboxylate (DEAD, DIAD)
Conditions High Temperature (Reflux)Mild (0 °C to Room Temp)Mild (0 °C to Room Temp)
Mechanism Acid-catalyzed nucleophilic acyl substitution[1][2]Carbodiimide activation to O-acylisourea[3][4][5]Reductive-oxidative coupling[6][7][8]
Key Advantage Economical, simple, suitable for large scale.[1]Tolerates acid/heat-sensitive functional groups.[4]Excellent for sterically hindered alcohols; inverts stereochemistry.[8]
Key Disadvantage Reversible reaction; harsh conditions can degrade sensitive substrates.[9][10]Stoichiometric byproducts (urea) can complicate purification.[11]Stoichiometric phosphine oxide byproduct; expensive reagents.
Best For... Simple, robust primary or secondary alcohols.Acid-labile substrates or sterically demanding acids.[4][12]Secondary alcohols where inversion is desired, or valuable, sensitive substrates.

Protocol 1: Fischer-Speier Esterification

This method is the workhorse of ester synthesis, relying on a strong acid catalyst and an excess of alcohol to drive the equilibrium towards the product.[1][13]

Underlying Principle

The reaction proceeds via protonation of the carbonyl oxygen by the strong acid catalyst, which significantly enhances the electrophilicity of the carbonyl carbon.[2][9] The alcohol then acts as a nucleophile, attacking the activated carbonyl. A series of proton transfers follows, leading to the elimination of a water molecule and regeneration of the acid catalyst to yield the ester.[1][9] The use of excess alcohol as the solvent shifts the equilibrium to favor product formation, in accordance with Le Châtelier's principle.[13]

Detailed Experimental Protocol

Materials:

  • 3-fluoro-4-(N-methylmethanesulfonamido)benzoic acid

  • Alcohol (e.g., Methanol, Ethanol), anhydrous (serving as reagent and solvent)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Organic Solvent for extraction (e.g., Ethyl Acetate, Dichloromethane)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-fluoro-4-(N-methylmethanesulfonamido)benzoic acid (1.0 eq).

  • Reagent Addition: Add a large excess of the desired alcohol (e.g., 20-40 equivalents, sufficient to act as solvent).

  • Catalyst Addition: Cool the mixture in an ice bath (0 °C). Slowly and carefully, add concentrated sulfuric acid dropwise (0.1-0.2 eq).

  • Reaction: Heat the mixture to reflux and maintain for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: a. Cool the reaction mixture to room temperature. b. Slowly pour the mixture into a beaker containing ice water. c. Extract the aqueous mixture with an appropriate organic solvent (e.g., Ethyl Acetate, 3 x 50 mL).[14] d. Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution (to neutralize the acid catalyst), and finally with brine.[15] Caution: Foaming may occur during the bicarbonate wash.[15]

  • Purification: a. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. b. Filter off the drying agent and concentrate the solvent under reduced pressure. c. The resulting crude ester can be further purified by column chromatography or recrystallization if necessary.

Workflow Diagram: Fischer Esterification Work-up

Fischer_Workup A Cool Reaction Mixture B Pour into Ice Water A->B C Extract with Organic Solvent B->C D Combine Organic Layers C->D E Wash with H₂O D->E F Wash with sat. NaHCO₃ Solution E->F G Wash with Brine F->G H Dry over Na₂SO₄/MgSO₄ G->H I Filter & Evaporate Solvent H->I J Purify Crude Ester (Chromatography) I->J

Caption: Post-reaction work-up and purification sequence.

Protocol 2: Steglich Esterification

Developed for mild and efficient ester synthesis, the Steglich method is ideal for substrates that are sensitive to the harsh conditions of Fischer esterification.[3][4] It utilizes a carbodiimide coupling agent and a nucleophilic catalyst.

Underlying Principle

The carboxylic acid first reacts with the carbodiimide (e.g., DCC, EDC) to form a highly reactive O-acylisourea intermediate.[4][11] This intermediate is susceptible to nucleophilic attack. The catalyst, 4-dimethylaminopyridine (DMAP), acts as a superior acyl transfer agent by reacting with the O-acylisourea to form a reactive acyl-pyridinium species.[5] This "active ester" is then readily attacked by the alcohol to form the desired ester, regenerating the DMAP catalyst. The thermodynamic driving force for the reaction is the formation of a stable, often insoluble, urea byproduct.[4]

Detailed Experimental Protocol

Materials:

  • 3-fluoro-4-(N-methylmethanesulfonamido)benzoic acid

  • Alcohol (1.1 - 1.5 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1-0.2 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

Procedure:

  • Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the 3-fluoro-4-(N-methylmethanesulfonamido)benzoic acid (1.0 eq), the alcohol (1.2 eq), and DMAP (0.1 eq).

  • Reagent Addition: Dissolve the solids in anhydrous DCM. Cool the solution to 0 °C in an ice bath.

  • Coupling Agent: Add a solution of DCC or EDC (1.1 eq) in anhydrous DCM dropwise to the stirred mixture. If using DCC, a white precipitate of dicyclohexylurea (DCU) will begin to form.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-18 hours. Monitor progress by TLC or LC-MS.

  • Work-up: a. If DCC was used, filter off the precipitated DCU byproduct and wash the solid with a small amount of fresh DCM. b. If water-soluble EDC was used, the work-up can proceed directly. c. Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl solution, saturated NaHCO₃ solution, and brine.

  • Purification: a. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. b. Purify the crude product by flash column chromatography on silica gel to remove any remaining urea byproduct and other impurities.

Visualization: Steglich Esterification Mechanism

Steglich_Mechanism cluster_activation Activation Step cluster_catalysis Catalytic Acyl Transfer cluster_esterification Ester Formation Acid R-COOH Isourea O-Acylisourea Intermediate Highly Reactive Acid->Isourea + DCC DCC DCC ActiveEster Acyl-pyridinium Ion 'Active Ester' Isourea->ActiveEster + DMAP Isourea->ActiveEster DMAP DMAP Ester R-COOR' ActiveEster->Ester + R'-OH ActiveEster->Ester Alcohol R'-OH

Caption: Key stages of the DMAP-catalyzed Steglich esterification.

Protocol 3: Mitsunobu Reaction

The Mitsunobu reaction is a powerful tool for forming esters under exceptionally mild, neutral conditions, making it suitable for highly sensitive or precious substrates.[6]

Underlying Principle

This reaction involves the in-situ activation of the alcohol. Triphenylphosphine (PPh₃) first attacks the azodicarboxylate (e.g., DEAD or DIAD), forming a betaine intermediate.[6][8] This intermediate deprotonates the carboxylic acid to form a carboxylate anion and a phosphonium salt. The alcohol then attacks the activated phosphorus atom, displacing the hydrazide and forming an alkoxytriphenylphosphonium salt.[7] This complex serves as an excellent leaving group, which is then displaced by the carboxylate anion in a classic Sₙ2 reaction to furnish the final ester.[6]

Detailed Experimental Protocol

Materials:

  • 3-fluoro-4-(N-methylmethanesulfonamido)benzoic acid (1.2 eq)

  • Alcohol (1.0 eq)

  • Triphenylphosphine (PPh₃) (1.5 eq)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

Procedure:

  • Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere, dissolve the 3-fluoro-4-(N-methylmethanesulfonamido)benzoic acid (1.2 eq), the alcohol (1.0 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add the DEAD or DIAD (1.5 eq) dropwise via syringe over 10-15 minutes. The solution may turn from colorless to yellow or orange.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

  • Work-up: a. Concentrate the reaction mixture under reduced pressure. b. The primary byproducts are triphenylphosphine oxide and the reduced hydrazide, which can be challenging to remove.

  • Purification: a. Direct purification by flash column chromatography is the most common method to separate the desired ester from the reaction byproducts. b. Alternatively, precipitation techniques can sometimes be used. For example, adding a non-polar solvent like hexane or a mixture of ether/hexane can cause the triphenylphosphine oxide to precipitate, which can then be removed by filtration.

Troubleshooting and Optimization

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield (All Methods) Poor quality/wet reagents or solvents.Use freshly dried solvents and high-purity reagents. Ensure glassware is flame-dried for Steglich and Mitsunobu reactions.
Incomplete Reaction (Fischer) Insufficient reaction time or catalyst; equilibrium not shifted.Increase reflux time. Add more catalyst. Use a Dean-Stark trap to remove water azeotropically if the solvent allows.[16]
Incomplete Reaction (Steglich) Steric hindrance; insufficient activation.Increase reaction time or slightly elevate temperature (e.g., to 40 °C). Ensure high-purity DCC/EDC is used.
Unreacted Acid in Product Incomplete reaction; inefficient work-up.Ensure the reaction has gone to completion via TLC. During work-up, perform a thorough wash with saturated NaHCO₃ solution and confirm the aqueous layer is basic.[15]
Byproduct Contamination Inherent to the reaction (urea, phosphine oxide).Optimize flash chromatography conditions (solvent system, gradient) for better separation. For Mitsunobu, consider using polymer-bound PPh₃ for easier removal.

References

  • Vertex AI Search. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
  • RSC Publishing.
  • Chemistry LibreTexts. (2023, January 22).
  • Chemguide.
  • Chemistry Steps. (2020, February 22).
  • American Academic Publisher. (2023, April 8). OPTIMIZING FISCHER ESTERIFICATION OF SUBSTITUTED BENZOIC ACID WITH SEALED-VESSEL MICROWAVE CONDITIONS.
  • PMC. (2023, December 9).
  • ResearchGate. Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition.
  • ACS Omega. (2019, March 7).
  • Lab5 procedure esterific
  • Benchchem.
  • Wikipedia. Mitsunobu reaction.
  • Organic Chemistry Portal.
  • Semantic Scholar. Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition.
  • Chemistry Steps. (2025, March 26). Mitsunobu Reaction.
  • Studylib.
  • Master Organic Chemistry. Mitsunobu Reaction.
  • FICS.
  • Royal Society of Chemistry. (2021, July 29).
  • Scribd.
  • Wikipedia. Carbodiimide.
  • esterification of benzoic acid to methyl benzo

Sources

Microwave-assisted synthesis of 3-fluoro-4-(N-methylmethanesulfonamido)benzoic acid derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Synthesis of 3-Fluoro-4-(N-methylmethanesulfonamido)benzoic Acid Derivatives

Abstract

This application note details an optimized, high-throughput protocol for the synthesis of 3-fluoro-4-(N-methylmethanesulfonamido)benzoic acid and its derivatives using microwave irradiation. This scaffold is a critical pharmacophore in medicinal chemistry, particularly in the development of oxazolidinone antibiotics (e.g., Linezolid analogs) and enzyme inhibitors. By leveraging the dielectric heating and pressurized conditions of modern microwave reactors, this 4-step sequence reduces total reaction time from 48+ hours (conventional heating) to under 2 hours, while improving yield and purity profiles.

Introduction & Strategic Analysis

The 3-fluoro-4-aminobenzoic acid motif is a privileged structure in drug discovery. The introduction of the N-methylmethanesulfonamide group modulates lipophilicity and metabolic stability, often serving as a bioisostere for other polar groups.

Challenges in Conventional Synthesis:

  • Steric Hindrance: The ortho-fluorine atom sterically hinders the amine, making sulfonylation sluggish.

  • N-Methylation Selectivity: Alkylating sulfonamides often suffers from competing O-alkylation or incomplete conversion, requiring extended reflux times in toxic polar aprotic solvents.

  • Thermal Degradation: Prolonged heating can lead to decarboxylation or oxidation of the electron-rich aniline core.

Microwave Advantage: Microwave irradiation provides direct energy transfer to the reaction medium (dipolar polarization), overcoming the activation energy barrier imposed by the ortho-fluorine substituent. This protocol utilizes a "protect-functionalize-deprotect" strategy via the methyl ester to ensure chemoselectivity.

Retrosynthetic Analysis

The synthesis is designed to build the molecule linearly, ensuring the carboxylic acid is protected during the base-mediated alkylation step.

Retrosynthesis Target Target: 3-Fluoro-4-(N-methylmethanesulfonamido) benzoic acid Precursor1 Precursor A: Methyl 3-fluoro-4-(N-methyl methanesulfonamido)benzoate Target->Precursor1 Hydrolysis (LiOH, MW) Precursor2 Precursor B: Methyl 3-fluoro-4- (methanesulfonamido)benzoate Precursor1->Precursor2 N-Methylation (MeI, Base, MW) Start Starting Material: 4-Amino-3-fluorobenzoic acid Precursor2->Start 1. Esterification 2. Sulfonylation (MsCl, MW)

Figure 1: Retrosynthetic strategy highlighting the linear assembly of the target scaffold.

Detailed Experimental Protocol

Safety Warning: Methanesulfonyl chloride (MsCl) is lachrymatory and corrosive. Methyl iodide (MeI) is a suspected carcinogen. Perform all reagent handling in a fume hood. Microwave vessels operate under high pressure; ensure vessels are rated for the generated pressures.

Step 1: Rapid Fischer Esterification

Objective: Protect the carboxylic acid to prevent self-alkylation in Step 3.

  • Reagents: 4-Amino-3-fluorobenzoic acid (1.55 g, 10 mmol), Methanol (15 mL), conc. H₂SO₄ (0.5 mL).

  • Setup: Place reagents in a 30 mL microwave process vial containing a magnetic stir bar. Cap and seal.

  • Microwave Parameters:

    • Temp: 100 °C

    • Time: 15 min

    • Pressure Limit: 15 bar

    • Stirring: High

  • Workup: Concentrate MeOH in vacuo. Dilute residue with EtOAc (50 mL), wash with sat. NaHCO₃ (2 x 30 mL) and brine. Dry over Na₂SO₄ and concentrate.

    • Yield: ~95% (Methyl 4-amino-3-fluorobenzoate).

    • Checkpoint: Solid should be off-white. No purification needed if >95% pure by LCMS.

Step 2: Microwave-Assisted Sulfonylation

Objective: Install the sulfonamide moiety on the sterically hindered aniline.

  • Reagents: Methyl 4-amino-3-fluorobenzoate (1.69 g, 10 mmol), Pyridine (5 mL, Solvent/Base), Methanesulfonyl chloride (1.2 eq, 1.37 g).

  • Setup: Dissolve the ester in pyridine in a 10 mL microwave vial. Cool to 0°C (ice bath) and add MsCl dropwise (exothermic). Cap the vial.

  • Microwave Parameters:

    • Temp: 80 °C

    • Time: 10 min

    • Mode: Dynamic Power (to maintain temp)

  • Workup: Pour mixture into ice-water (50 mL) containing HCl (to neutralize pyridine). Extract with DCM (3 x 30 mL). Wash organic layer with brine, dry, and concentrate.[1]

    • Purification: Recrystallize from EtOH/Water if necessary.

    • Note: The ortho-fluorine slows this reaction under thermal conditions; MW drives it to completion rapidly.

Step 3: N-Methylation (The Critical Step)

Objective: Selective N-methylation over O-methylation.

  • Reagents: Sulfonamide intermediate (10 mmol), K₂CO₃ (2.0 eq, anhydrous), Methyl Iodide (MeI) (1.5 eq), DMF (10 mL).

  • Setup: Combine solid sulfonamide and K₂CO₃ in a 30 mL vial. Add DMF and stir for 1 min. Add MeI. Cap immediately.

  • Microwave Parameters:

    • Temp: 100 °C

    • Time: 12 min

    • Absorptivity: High (DMF couples well with MW)

  • Workup: Pour into water (100 mL). The product usually precipitates. Filter and wash with water.[2] If oil forms, extract with EtOAc.

    • Mechanism:[3][4][5][6] The carbonate deprotonates the sulfonamide (pKa ~11). The anion attacks the methyl group. MW acceleration prevents prolonged exposure to base which could hydrolyze the ester prematurely.

Step 4: Rapid Saponification

Objective: Deprotect the ester to yield the final acid.

  • Reagents: N-Methylated ester (from Step 3), LiOH (3.0 eq), THF:Water (1:1, 10 mL).

  • Microwave Parameters:

    • Temp: 100 °C

    • Time: 5 min

  • Workup: Acidify aqueous mixture to pH 2-3 with 1M HCl. The product, 3-fluoro-4-(N-methylmethanesulfonamido)benzoic acid , will precipitate as a white solid. Filter, wash with cold water, and dry.

Data Summary & Comparison

The following table contrasts the microwave protocol with traditional thermal methods (oil bath reflux).

ParameterConventional Thermal MethodMicrowave Protocol (This Work)Improvement Factor
Total Reaction Time 36 - 48 Hours~ 45 Minutes ~ 50x Faster
Overall Yield 45 - 60%82 - 88% +30% Yield
Solvent Usage High (Reflux volumes)Low (Sealed vessel)Green Chemistry
Purity (Crude) Requires ChromatographyOften Recrystallization onlyHigher Efficiency

Reaction Workflow Diagram

Workflow cluster_0 Step 1: Esterification cluster_1 Step 2: Sulfonylation cluster_2 Step 3: Methylation cluster_3 Step 4: Hydrolysis S1 Start: 4-Amino-3-F-Benzoic Acid + MeOH/H2SO4 MW1 MW: 100°C, 15 min S1->MW1 S2 Add MsCl + Pyridine MW1->S2 MW2 MW: 80°C, 10 min S2->MW2 S3 Add MeI + K2CO3 + DMF MW2->S3 MW3 MW: 100°C, 12 min S3->MW3 S4 Add LiOH + THF/H2O MW3->S4 MW4 MW: 100°C, 5 min S4->MW4 Final Isolate: Acidify & Filter MW4->Final

Figure 2: Step-by-step experimental workflow for the microwave-assisted synthesis.

Troubleshooting & Expert Insights

  • Issue: Incomplete Methylation (Step 3).

    • Cause: Steric bulk of the sulfonamide or moisture in DMF.

    • Solution: Ensure K₂CO₃ is freshly ground and anhydrous. Increase MW temperature to 120°C. If O-alkylation is observed (rare), switch base to Cs₂CO₃.

  • Issue: Pressure Spikes.

    • Cause: Decomposition of MsCl or volatile solvents.

    • Solution: Use a high-absorbing solvent like DMF or NMP which allows lower pressure at high temperatures compared to MeOH or MeCN. Ensure vial headspace is sufficient (fill volume < 60%).

  • Derivatives Scope:

    • This protocol is adaptable.[4][7] Replace MsCl with p-toluenesulfonyl chloride or triflyl chloride. Replace MeI with ethyl iodide or benzyl bromide to generate a library of analogs.

References

  • Microwave-Assisted Sulfonylation: De Luca, L., & Giacomelli, G. (2008).[4] An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids. The Journal of Organic Chemistry, 73(10), 3967–3969. [Link]

  • Microwave-Assisted N-Methylation: Malik, S., Nadir, U. K., & Pandey, P. S. (2008). Microwave-Assisted Efficient Methylation of Alkyl and Arenesulfonamides with Trimethylsulfoxonium Iodide and KOH. Synthetic Communications, 38(18), 3074–3081. [Link]

  • Medicinal Chemistry of Fluorinated Benzoic Acids: Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]

  • General Microwave Protocols: Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250–6284. [Link]

  • Relevance to Linezolid Analogs: Brickner, S. J., et al. (1996). Synthesis and Antibacterial Activity of U-100592 and U-100766, Two Oxazolidinone Antibacterial Agents for the Potential Treatment of Multidrug-Resistant Gram-Positive Bacterial Infections. Journal of Medicinal Chemistry, 39(3), 673–679. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Steric Hindrance in Reactions with 3-Fluoro-4-(N-methylmethanesulfonamido)benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 3-fluoro-4-(N-methylmethanesulfonamido)benzoic acid. This document provides in-depth troubleshooting advice and validated protocols for researchers, chemists, and drug development professionals working with this sterically demanding building block. Its unique substitution pattern presents specific challenges, and this guide is designed to help you navigate and overcome them effectively.

Introduction to the Challenge

3-Fluoro-4-(N-methylmethanesulfonamido)benzoic acid is a valuable scaffold in medicinal chemistry. However, its synthetic utility is often hampered by significant steric hindrance around its key reactive sites. The bulky N-methylmethanesulfonamido group at the C4 position, combined with the C3-fluoro substituent, creates a sterically congested environment that can impede reactions at the carboxylic acid and on the aromatic ring.

Frequently Asked Questions & Troubleshooting Guides

FAQ 1: Why are my amide coupling or esterification reactions with this acid sluggish or failing?

Root Cause Analysis:

The primary reason for poor reactivity at the carboxylic acid is severe steric hindrance. The bulky sulfonamido group and the adjacent fluorine atom physically obstruct the approach of coupling reagents and nucleophiles (amines or alcohols) to the carbonyl carbon. This increases the activation energy of the reaction, leading to slow or incomplete conversions under standard conditions.[1][2][3]

Troubleshooting Strategies:

If standard coupling conditions (e.g., EDC/HOBt) are proving ineffective, a systematic escalation of reactivity is required.

Strategy A: Enhance the Electrophilicity of the Carboxylic Acid

The most direct way to overcome steric hindrance is to convert the carboxylic acid into a more reactive derivative, such as an acyl chloride.[4][5] Acyl chlorides are significantly more electrophilic and react readily with even hindered nucleophiles.

Protocol 1: Conversion to Acyl Chloride with Thionyl Chloride (SOCl₂) or Oxalyl Chloride

  • Setup: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-fluoro-4-(N-methylmethanesulfonamido)benzoic acid (1.0 equiv).

  • Solvent: Add anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE). A few drops of anhydrous N,N-dimethylformamide (DMF) can be added as a catalyst if using oxalyl chloride.

  • Reagent Addition: Slowly add thionyl chloride (SOCl₂) (2.0-3.0 equiv) or oxalyl chloride (1.5-2.0 equiv) dropwise at 0 °C.[6][7]

  • Reaction: Allow the mixture to warm to room temperature and then gently reflux for 1-3 hours, monitoring the reaction by observing the cessation of gas evolution (SO₂ and HCl).

  • Work-up: Carefully remove the excess reagent and solvent in vacuo. The resulting crude acyl chloride is often used immediately in the next step without further purification.

Strategy B: Employ Advanced, Sterically-Tolerant Coupling Reagents

For cases where acyl chloride formation is not compatible with other functional groups, modern coupling reagents designed for hindered substrates are the best option. Reagents like HATU form a highly reactive OAt-active ester intermediate that is exceptionally effective in sterically demanding environments.[8][9][10]

G cluster_activation Activation Step cluster_coupling Coupling Step Acid R-COOH Base Base (e.g., DIPEA) Carboxylate R-COO⁻ HATU HATU Reagent OAt_Ester OAt-Active Ester (Highly Reactive) Amine Amine (R'-NH₂) Amide Desired Amide (R-CO-NHR')

Table 1: Comparison of Common Coupling Reagents for Hindered Systems

ReagentRelative ReactivityKey AdvantagesCommon Byproduct
EDC/HOBtModerateCost-effective, commonDicyclohexylurea (DCU) or water-soluble urea
HBTUHighEffective for many systemsTetramethylurea
HATU Very High Superior for hindered substrates, reduces racemization [8][11]Tetramethylurea
COMUVery HighHigh solubility of byproducts, excellent for hindered couplingMorpholino-based urea

Strategy C: Optimize Reaction Conditions

  • Elevated Temperatures: For particularly challenging couplings, increasing the reaction temperature can provide the necessary energy to overcome the steric barrier. Microwave-assisted organic synthesis (MAOS) is exceptionally effective, as it allows for rapid and uniform heating, often dramatically reducing reaction times from hours to minutes.[12][13][14][15]

  • Solvent Choice: Use high-boiling point polar aprotic solvents like DMF, DMAc, or NMP, which are stable at higher temperatures and effectively solvate the reactants.

FAQ 2: Where will electrophilic aromatic substitution (EAS) occur, and how can I achieve it?

Root Cause Analysis:

Predicting the site of substitution on this polysubstituted ring requires analyzing the directing effects of each group.[16][17][18][19]

  • -COOH (Carboxylic Acid): Deactivating and meta-directing.

  • -F (Fluoro): Deactivating but ortho, para-directing.

  • -N(CH₃)SO₂CH₃ (Sulfonamido): Deactivating but ortho, para-directing.

The combined influence points overwhelmingly to one position:

  • Position C5: This position is ortho to the powerful sulfonamido directing group and meta to the carboxylic acid. It is the most electronically activated and least sterically hindered position for an incoming electrophile. Substitution at other positions (C2, C6) is highly disfavored due to steric clash and conflicting electronic effects.

G

Troubleshooting Strategies:

The ring is electronically deactivated, so forcing conditions are typically necessary.

  • Nitration: Use a mixture of fuming nitric acid and concentrated sulfuric acid at elevated temperatures.[19]

  • Halogenation: Use the halogen (e.g., Br₂) with a strong Lewis acid catalyst like FeBr₃ or AlCl₃.

  • Reaction Control: Start at a low temperature (0 °C) and slowly warm the reaction until conversion is observed. Monitor carefully to avoid over-reaction or decomposition.

FAQ 3: Can I use Directed ortho-Metalation (DoM) for regioselective functionalization?

Root Cause Analysis:

Yes, Directed ortho-Metalation (DoM) is an excellent strategy for functionalizing this ring with high regioselectivity. The key is identifying the most powerful Directed Metalation Group (DMG) on the ring.

  • -COOH: Can direct metalation, but the acidic proton will be quenched first by the strong organolithium base. The resulting carboxylate is a weaker DMG.

  • -N(CH₃)SO₂CH₃: Sulfonamides are exceptionally powerful and well-documented DMGs.[20][21][22][23] They will direct lithiation to the adjacent C5 position.

Therefore, deprotonation will occur selectively at the C5 position.

Protocol 2: Directed ortho-Metalation and Quench

  • Setup: To a flame-dried, three-neck flask under argon, add the benzoic acid substrate (1.0 equiv) and anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C (dry ice/acetone bath).

  • Deprotonation: Slowly add n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) (2.2-2.5 equiv) dropwise. The first equivalent deprotonates the carboxylic acid, and the second performs the ortho-lithiation. Stir at -78 °C for 1-2 hours.

  • Electrophilic Quench: Add a solution of the desired electrophile (e.g., iodine, N,N-dimethylformamide, benzaldehyde) (1.5 equiv) in anhydrous THF.

  • Work-up: After stirring for an additional 1-2 hours at -78 °C, slowly warm the reaction to room temperature. Quench carefully with a saturated aqueous solution of NH₄Cl.

  • Extraction: Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over Na₂SO₄, and purify by column chromatography or recrystallization.

G Start Substrate in THF at -78 °C Base_Add Add n-BuLi (2.2 eq) Start->Base_Add Metalation Stir 1-2h at -78 °C (C5-Lithiation Occurs) Base_Add->Metalation Quench Add Electrophile (E⁺) Metalation->Quench Workup Warm to RT, Aqueous Quench Quench->Workup Product C5-Functionalized Product Workup->Product

FAQ 4: This compound has poor solubility. What are the best solvents?

Root Cause Analysis:

The molecule possesses both a polar, hydrophilic carboxylic acid and a large, relatively lipophilic sulfonamide group. This combination, along with a rigid aromatic core, can lead to strong crystal lattice energy and poor solubility in many common organic solvents.[24][25][26]

Troubleshooting Strategies:

Solvent selection should be tailored to the specific reaction type.

Table 2: Recommended Solvents by Reaction Type

Reaction TypePrimary SolventsSecondary/Co-solventsRationale
Amide Coupling DMF, NMP, DMAcDCM (for acyl chlorides)High polarity and high boiling point accommodate heating and solvate polar intermediates.
EAS DCE, NitrobenzeneSulfuric Acid (as reagent/solvent)Solvents must be stable to strong acids and electrophiles.
DoM THF, Diethyl EtherTMEDA (can accelerate lithiation)Aprotic ethereal solvents are required for organolithium stability.
General Handling DMSO, DioxaneMethanol, EthanolGood for analytical purposes (NMR, LCMS) but may be too reactive for some syntheses.

Pro-Tip for Enhancing Solubility: For reactions that are not base-sensitive (like some SNAr reactions), adding a non-nucleophilic base (e.g., K₂CO₃, DIPEA) can deprotonate the carboxylic acid to form a carboxylate salt. This salt is often significantly more soluble in polar aprotic solvents like DMF or DMSO than the parent acid.

References

  • Anonymous. Carboxylic Acids to Acid Chlorides. [Link]

  • Schäfer, G., & Bode, J. W. (2016). The Synthesis of Sterically Hindered Amides. CHIMIA, 70(4), 263-267. [Link]

  • Wikipedia. HATU. [Link]

  • Chemistry Steps. (2020). SOCl2 Reaction with Carboxylic Acids. [Link]

  • Common Organic Chemistry. Amine to Amide Mechanism - HATU. [Link]

  • Vrettos, E. I., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances, 7(81), 51352-51357. [Link]

  • Chemguide. converting carboxylic acids into acyl chlorides (acid chlorides). [Link]

  • Organic Chemistry Portal. Acyl chloride synthesis. [Link]

  • MDPI. (2025). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. [Link]

  • Muneer, M., et al. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Advances, 13(48), 33869-33892. [Link]

  • ResearchGate. (2025). Metalated Sulfonamides and Their Synthetic Applications. [Link]

  • Schneider, C., et al. (2011). Directed ortho-metalation-cross-coupling strategies. One-pot Suzuki reaction to biaryl and heterobiaryl sulfonamides. Organic Letters, 13(14), 3588-3591. [Link]

  • D'auria, M., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal, 11(1), 89. [Link]

  • Schneider, C., et al. (2011). Directed ortho-Metalation–Cross-Coupling Strategies. One-Pot Suzuki Reaction to Biaryl and Heterobiaryl Sulfonamides. Organic Letters, 13(14), 3588-3591. [Link]

  • Blanchet, J., et al. (2007). Directed ortho metalation-cross coupling strategies. N-cumyl arylsulfonamides. Facile deprotection and expedient route to 7- and 4,7-substituted saccharins. The Journal of Organic Chemistry, 72(9), 3199-3206. [Link]

  • Wikipedia. Electrophilic aromatic substitution. [Link]

  • SATHEE - IIT Kanpur. Chemistry Acid Chloride. [Link]

  • ResearchGate. (2025). The Synthesis of Sterically Hindered Amides. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Luis, R., et al. (2021). Unveiling the regioselectivity in electrophilic aromatic substitution reactions of deactivated benzenes through molecular electron density theory. New Journal of Chemistry, 45(3), 1596-1604. [Link]

  • ResearchGate. (2025). N-Cumyl Benzamide, Sulfonamide, and Aryl O-Carbamate Directed Metalation Groups. Mild Hydrolytic Lability for Facile Manipulation of Directed Ortho Metalation Derived Aromatics. [Link]

  • The Organic Chemistry Tutor. (2023). Regioselectivity in Electrophilic Aromatic Substitutions. [Link]

  • Durham University. (2012). Direct Amide Formation Between Carboxylic Acids and Amines. [Link]

  • International Journal of Research in Pharmacy and Allied Science. (2025). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. [Link]

  • A.T. Still University. (2020). The Importance of Solubility for New Drug Molecules. [Link]

  • Mustansiriyah University. (2022). Chemistry of Benzene: Electrophilic Aromatic Substitution. [Link]

  • ResearchGate. (2025). Solubility of drug-like molecules in pure organic solvents with the CPA EoS. [Link]

  • SciSpace. (2019). Microwave Assisted Synthesis of Organic Compounds and Nanomaterials. [Link]

  • The Yudin Group. (2015). Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. [Link]

  • Bentham Science. (2021). Exploiting Microwave-Assisted Organic Synthesis (MAOS) for Accessing Bioactive Scaffolds. [Link]

  • Nanjwade, B. K., et al. (2023). Drug complexes: Perspective from Academic Research and Pharmaceutical Market. Journal of Controlled Release, 351, 1-22. [Link]

  • Di, P., & Tota, K. E. (2019). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry, 62(3), 1500-1526. [Link]

  • Loftsson, T., et al. (2018). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. Molecules, 23(5), 1128. [Link]

  • Zhang, Y., et al. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Journal of Cheminformatics, 13(1), 93. [Link]

  • Wang, Y., et al. (2011). 3-Fluoro-4-nitrophenyl 4-methylbenzenesulfonate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o750. [Link]

  • PrepChem.com. Synthesis of 3-nitro-4-fluoro-benzoic acid. [Link]

Sources

Minimizing byproduct formation in the hydrolysis of 3-fluoro-4-(N-methylmethanesulfonamido)benzoate esters

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the hydrolysis of 3-fluoro-4-(N-methylmethanesulfonamido)benzoate esters. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth solutions for minimizing byproduct formation and optimizing the synthesis of the target carboxylic acid. This guide moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and ensure the integrity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary objective of hydrolyzing 3-fluoro-4-(N-methylmethanesulfonamido)benzoate esters?

The primary goal is the selective cleavage of the ester group to yield the corresponding carboxylic acid, 3-fluoro-4-(N-methylmethanesulfonamido)benzoic acid. This reaction is a crucial step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The main challenge is to achieve this transformation without inducing cleavage of the structurally sensitive N-methylmethanesulfonamido (sulfonamide) group.

Q2: What are the most common byproducts observed during this hydrolysis?

The two most prevalent byproducts are:

  • Unreacted Starting Material: Resulting from an incomplete reaction.

  • Sulfonamide Cleavage Product: Formation of 3-fluoro-4-aminobenzoic acid derivatives due to the hydrolysis of the sulfur-nitrogen (S-N) bond in the sulfonamide group.[1][2] This is the most critical byproduct to control as it represents a degradation of the core molecular scaffold.

Q3: Why is base-catalyzed hydrolysis (saponification) generally preferred over acid-catalyzed hydrolysis for this molecule?

Base-catalyzed hydrolysis is the method of choice for several reasons. The reaction, known as saponification, is typically irreversible under basic conditions.[3][4] This is because the carboxylic acid product is immediately deprotonated to form a carboxylate salt, which is resistant to re-esterification with the alcohol byproduct.[3] Acid-catalyzed hydrolysis, conversely, is an equilibrium process that requires a large excess of water to drive to completion and often requires higher temperatures, which can promote degradation of the sensitive sulfonamide group.[4][5]

The Core Chemistry: Mechanisms of Reaction and Degradation

Understanding the desired reaction pathway in contrast to the primary degradation pathway is fundamental to optimizing your experimental conditions.

The Desired Pathway: Saponification

The hydrolysis of the ester proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion (⁻OH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses, expelling the alkoxide (⁻OR) as a leaving group to form the carboxylic acid. In the basic medium, the carboxylic acid is rapidly deprotonated to the carboxylate salt, driving the reaction to completion.[3][6]

G cluster_main Saponification Mechanism Ester Benzoate Ester (Starting Material) Tetrahedral Tetrahedral Intermediate Ester->Tetrahedral + OH⁻ CarboxylicAcid Carboxylic Acid Tetrahedral->CarboxylicAcid - R'O⁻ Carboxylate Carboxylate Salt (Product) CarboxylicAcid->Carboxylate Fast Acid-Base Reaction H2O_out H₂O Base1 OH⁻ Base2 OH⁻ Alkoxide R'O⁻

Caption: Mechanism of base-catalyzed ester hydrolysis (Saponification).

The Byproduct Pathway: Sulfonamide Cleavage

The N-methylmethanesulfonamido group, while generally stable, is susceptible to hydrolysis under harsh basic or acidic conditions. The primary degradation pathway involves the cleavage of the sulfur-nitrogen (S-N) bond.[1][2] Elevated temperatures and high concentrations of hydroxide can facilitate a nucleophilic attack on the sulfur atom, leading to the formation of undesired amine byproducts.

G cluster_byproduct Sulfonamide Cleavage Pathway Sulfonamide N-methylmethanesulfonamido Group (on Benzoate) TransitionState Transition State Sulfonamide->TransitionState + OH⁻ (slow) CleavageProducts Amine Byproduct + Methanesulfonate TransitionState->CleavageProducts S-N Bond Cleavage Base OH⁻ / Heat

Caption: Primary degradation pathway leading to byproduct formation.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Problem 1: Low Yield & Incomplete Reaction

  • Question: "My reaction has stalled after several hours, and TLC/LC-MS analysis shows a significant amount of starting material remaining. What are the likely causes and how can I resolve this?"

  • Answer: An incomplete reaction is typically due to one or more of the following factors. Let's diagnose and treat them systematically.

Potential CauseScientific RationaleTroubleshooting Steps
Insufficient Base The hydrolysis reaction consumes one equivalent of base per mole of ester. If the base is limiting, the reaction cannot proceed to completion.Ensure at least 1.1 to 1.5 equivalents of base (e.g., LiOH, NaOH) are used. Verify the purity and concentration of your base solution.
Poor Solubility The benzoate ester may have poor solubility in a purely aqueous medium, limiting the interaction between the ester and the hydroxide nucleophile.Use a co-solvent system such as Tetrahydrofuran (THF)/Water or Methanol/Water (e.g., 2:1 or 3:1 ratio) to ensure the starting material is fully dissolved.
Low Reaction Temperature While high temperatures can cause degradation, a temperature that is too low may not provide sufficient activation energy for the hydrolysis to proceed at a reasonable rate.If the reaction is slow at room temperature, consider moderately heating the mixture to 40-50°C while carefully monitoring for byproduct formation via LC-MS.

Problem 2: Significant Formation of the Sulfonamide Cleavage Byproduct

  • Question: "My LC-MS analysis shows the desired product, but also a significant peak with a mass corresponding to a cleaved sulfonamide. How can I suppress this byproduct?"

  • Answer: This is the most critical issue for this specific hydrolysis. The S-N bond is being cleaved due to overly harsh reaction conditions. The key is to find conditions that are selective for ester cleavage over sulfonamide cleavage.

G Start High Sulfonamide Cleavage Observed Q1 Check Reaction Temperature Start->Q1 A1_High Reduce Temperature (e.g., from 60°C to 40°C or RT) Q1->A1_High Is it > 50°C? Q2 Evaluate Base Strength & Conc. Q1->Q2 No A1_High->Q2 A2_Strong Switch to a Milder Base (e.g., LiOH instead of KOH) Q2->A2_Strong Using NaOH/KOH? Q3 Check Reaction Time Q2->Q3 No A2_Strong->Q3 A3_Long Reduce Reaction Time. Monitor closely by LC-MS and quench upon completion. Q3->A3_Long Is it > 12h? End Minimized Byproduct Formation Q3->End No A3_Long->End

Caption: Troubleshooting logic for reducing sulfonamide cleavage.

Strategies to Minimize Sulfonamide Cleavage:

  • Lower the Temperature: This is the most effective variable to adjust. Reducing the temperature decreases the rate of all reactions, but it often has a more pronounced effect on the higher activation energy pathway of sulfonamide cleavage compared to ester hydrolysis. Aim for the lowest temperature that allows for a reasonable reaction rate (e.g., room temperature to 40°C).

  • Use a Milder Base: Lithium hydroxide (LiOH) is often preferred over sodium hydroxide (NaOH) or potassium hydroxide (KOH). The smaller lithium cation coordinates more effectively with the carbonyl oxygen of the ester, potentially activating it for nucleophilic attack and allowing for hydrolysis under milder conditions.

  • Control Stoichiometry and Time: Use the minimum effective amount of base (e.g., 1.1 equivalents). Do not let the reaction run unnecessarily long after the starting material has been consumed. Monitor the reaction progress frequently (e.g., every 1-2 hours) by LC-MS. Once the starting material is consumed, proceed with the workup immediately.

Problem 3: Presence of Other Unexpected Impurities

  • Question: "I'm seeing other minor, unexpected peaks in my LC-MS or NMR. What could be their origin?"

  • Answer: If the impurities do not correspond to the starting material or the primary cleavage byproduct, consider these possibilities:

    • Starting Material Purity: The impurity may have been present in your starting ester. Always characterize your starting material thoroughly before the hydrolysis reaction.

    • Oxidative Degradation: Although less common, prolonged heating in the presence of atmospheric oxygen could potentially lead to oxidation, for instance at the N-methyl group.[7] If your reaction requires extended heating, running it under an inert atmosphere (Nitrogen or Argon) is good practice to prevent such unconventional side reactions.[7]

Optimized Experimental Protocol

This protocol provides a robust starting point for the hydrolysis of a methyl or ethyl 3-fluoro-4-(N-methylmethanesulfonamido)benzoate.

Materials:

  • 3-fluoro-4-(N-methylmethanesulfonamido)benzoate ester (1.0 eq)

  • Lithium hydroxide monohydrate (LiOH·H₂O) (1.2 eq)

  • Tetrahydrofuran (THF), HPLC grade

  • Deionized Water

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Brine (saturated aq. NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the benzoate ester (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v). Stir the solution until the ester is completely dissolved.

  • Addition of Base: In a separate container, dissolve LiOH·H₂O (1.2 eq) in a small amount of water. Add the LiOH solution dropwise to the stirred ester solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress by taking small aliquots every 1-2 hours and analyzing them by LC-MS. Look for the disappearance of the starting material peak and the appearance of the product carboxylic acid peak. If the reaction is slow, it can be gently warmed to 40°C.

  • Workup - Quenching: Once the reaction is complete (typically 4-8 hours), cool the mixture to room temperature. Remove the THF under reduced pressure using a rotary evaporator.

  • Workup - Acidification: Dilute the remaining aqueous solution with water and cool it in an ice bath. Slowly add 1 M HCl dropwise with vigorous stirring to acidify the mixture to a pH of approximately 2-3. The product carboxylic acid should precipitate as a solid.

  • Extraction and Drying: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.

  • Purification: The crude product can be purified further by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography if necessary.

Analytical Methods for Reaction Monitoring

Effective and timely monitoring is crucial for preventing byproduct formation.

TechniquePurpose & Application
Thin-Layer Chromatography (TLC) Provides a quick, qualitative assessment of reaction completion. Use a mobile phase that gives good separation between the non-polar ester and the polar carboxylic acid product (e.g., 50% Ethyl Acetate in Hexanes). The product should have a much lower Rf value.
Reversed-Phase HPLC (RP-HPLC) Offers quantitative analysis of the reaction mixture. It can precisely measure the consumption of starting material and the formation of the product and byproducts over time. A typical method would use a C18 column with a gradient of acetonitrile and water (with 0.1% formic or trifluoroacetic acid).[8]
Liquid Chromatography-Mass Spectrometry (LC-MS) This is the most powerful tool for this reaction. It not only separates the components like HPLC but also provides mass-to-charge ratio data, allowing for the definitive identification of your product and any potential byproducts, such as the sulfonamide cleavage product.[9]

By integrating these principles, protocols, and troubleshooting guides into your workflow, you can effectively minimize byproduct formation and achieve a high yield of pure 3-fluoro-4-(N-methylmethanesulfonamido)benzoic acid.

References
  • Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. (2016). Organic Chemistry Tutor. [Link]

  • Basic Hydrolysis of Esters - Saponification. (2022). Master Organic Chemistry. [Link]

  • Hydrolysis of Esters. (n.d.). University of Calgary. [Link]

  • Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. (2020). Chemistry Steps. [Link]

  • Hydrolysis of Esters. (2022). Chemistry LibreTexts. [Link]

  • Salvi, A., Mayer, J. M., Carrupt, P. A., & Testa, B. (1996). A continuous fluorimetric method to monitor the enzymatic hydrolysis of medicinal esters. Journal of Pharmaceutical and Biomedical Analysis, 15(2), 149-155. [Link]

  • Merchant, K. J., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. [Link]

  • Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. Central European Journal of Chemistry. [Link]

  • Synthesis of 3-fluoro-4-methyl-benzoic acid. (n.d.). PrepChem.com. [Link]

  • Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Garavelli, C. B. (1972). The Qualitative and Quantitative Determination of the Esters by Alkaline Hydrolysis and Gas Chromatographic Analysis of the Liberated Alcohol. Journal of the Tennessee Academy of Science. [Link]

  • 2-amino-3-fluorobenzoic acid. (n.d.). Organic Syntheses Procedure. [Link]

  • DLY-21, P. s. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. PMC. [Link]

  • King, J. F., & Lee, T. M. (1987). Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group. Chemical Communications. [Link]

  • A simple method for reaction rate prediction of ester hydrolysis. (2005). ResearchGate. [Link]

  • ANALYTICAL METHOD SUMMARIES. (2021). Eurofins. [Link]

  • Selective Hydrolysis of Methanesulfonate Esters. (2025). ResearchGate. [Link]

  • Kinetics and mechanism of hydrolysis of N-amidomethylsulfonamides. (n.d.). ResearchGate. [Link]

  • Kumar, V., & Singh, R. (2018). Understanding unconventional routes to impurities from drugs in hydrolytic conditions. Semantic Scholar. [Link]

  • 18F-Fluorination of 2-methyl-6-nitrobenzenesulfonate ester and its application to the synthesis of a 18F-labeled amino acid. (n.d.). ChemRxiv. [Link]

  • Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters. (2021). Semantic Scholar. [Link]

  • Metabolism of Hydroxylated and Fluorinated Benzoates by Syntrophus aciditrophicus and Detection of a Fluorodiene Metabolite. (n.d.). PMC. [Link]

Sources

Stability of 3-fluoro-4-(N-methylmethanesulfonamido)benzoic acid under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Stability & Handling Guide | Ticket ID: CHEM-SUP-8821 Status: Active | Level: Tier 3 (Senior Scientist Support)[1]

Chemical Stability Profile & Executive Summary

Compound: 3-fluoro-4-(N-methylmethanesulfonamido)benzoic acid Molecular Formula:


Key Functionalities: 
  • Carboxylic Acid (C-1): The primary ionization center.[1]

  • Fluorine (C-3): Electron-withdrawing group (EWG); enhances acidity of the benzoate but modulates lipophilicity.[1]

  • Tertiary Sulfonamide (C-4):

    
    -methylated.[1] Lacks an acidic proton on the nitrogen, rendering it chemically distinct from primary sulfonamides.[1]
    
Stability Snapshot
ConditionStability RatingPrimary Risk Factor
Dilute Acid (pH 1–4) ⭐⭐⭐⭐⭐ (Excellent)Precipitation: The compound will crash out of solution as the free acid.[1]
Strong Acid (pH < 0, Heat) ⭐⭐⭐ (Good)Hydrolysis: Prolonged reflux in conc.[1] HCl/HBr may cleave the

bond.[1]
Alcoholic Acid ⭐⭐ (Fair)Esterification: Rapidly forms methyl/ethyl esters in MeOH/EtOH with catalytic acid.[1]
Dilute Base (pH 8–12) ⭐⭐⭐⭐⭐ (Excellent)None: Forms stable carboxylate salt.[1]
Strong Base (pH > 13, Heat) ⭐⭐⭐ (Good)

/ Hydrolysis:
Extreme forcing conditions might displace the Fluorine or cleave the sulfonamide.[1]

Troubleshooting: Acidic Conditions

The Core Issue: Solubility vs. Degradation

Researchers often confuse precipitation with degradation under acidic conditions. Because the pKa of the benzoic acid moiety is approximately 3.6–3.8 (influenced by the electron-withdrawing fluorine and sulfonamide), the compound exists almost exclusively as the insoluble free acid below pH 3.

Critical Protocol: Preventing Inadvertent Esterification

Symptom: "I acidified my reaction mixture in Methanol to quench it, and now I see a new peak at M+14 in LCMS." Diagnosis: You have synthesized the methyl ester. Mechanism: Fischer Esterification.[1] The carboxylic acid is protonated, making the carbonyl carbon electrophilic enough for attack by the methanol solvent.

Corrective Action (The "Non-Alcoholic" Quench):

  • Evaporate the alcohol solvent before acidification if possible.[1]

  • Use Aprotic Co-solvents: If solubility is required during workup, use Acetonitrile (ACN) or THF instead of Methanol/Ethanol when the pH is < 4.[1]

  • Reversal: If esterification occurs, treat with 1N LiOH in THF/Water (1:1) at RT for 1 hour to hydrolyze back to the acid.

Diagram: Acidic Workup Decision Tree

AcidicWorkup Start User Acidifies Mixture SolventCheck Is Solvent Alcohol (MeOH/EtOH)? Start->SolventCheck YesAlcohol Yes SolventCheck->YesAlcohol True NoAlcohol No (Water/ACN/DCM) SolventCheck->NoAlcohol False EsterRisk HIGH RISK: Fischer Esterification YesAlcohol->EsterRisk Precipitation Compound Precipitates (White Solid) NoAlcohol->Precipitation Action1 Evaporate Alcohol BEFORE Acidifying EsterRisk->Action1 Action2 Filter Solid (This is your product) Precipitation->Action2

Figure 1: Decision logic to avoid side reactions during acidic workup.[1]

Troubleshooting: Basic Conditions

The Core Issue: Nucleophilic Attacks

In basic media, the carboxylic acid deprotonates (


), rendering the molecule highly soluble in water. The stability concern shifts to the integrity of the ring and sulfonamide .
Scenario: Fluorine Displacement ( )

Question: "Can I heat this in 2N NaOH to hydrolyze an ester elsewhere in the molecule?" Analysis:

  • Risk: Nucleophilic Aromatic Substitution (

    
    ).[1] The Fluorine is at position 3.[1][2]
    
  • Electronic Environment:

    • Position 1 (

      
      ): Electron-donating (via resonance/induction relative to COOH) 
      
      
      
      Deactivates
      
      
      .[1]
    • Position 4 (

      
      ): The nitrogen is attached to the ring.[1] While the sulfonyl group is electron-withdrawing, the nitrogen atom itself has a lone pair that can donate into the ring (resonance donor). This generally deactivates  the ring toward nucleophilic attack compared to a nitro or carbonyl group.
      
  • Verdict: The compound is resistant to

    
     under standard saponification conditions (e.g., LiOH/THF, RT to 50°C).[1] Displacement of fluorine usually requires stronger activation (e.g., ortho/para nitro groups) or extreme forcing conditions.[1]
    
Scenario: Sulfonamide Hydrolysis

Question: "Will the sulfonamide cleave in base?" Analysis:

  • Tertiary sulfonamides (

    
    ) are exceptionally stable to base.[1]
    
  • Unlike amides, they do not form a tetrahedral intermediate easily.[1]

  • Mechanism: Hydrolysis requires the expulsion of the amine anion (

    
    ), which is a poor leaving group.
    
  • Verdict: Stable. Cleavage usually requires temperatures >100°C in strong alkali (e.g., KOH in ethylene glycol).[1]

Analytical Troubleshooting (HPLC/LCMS)

Issue: "My retention time (RT) shifts dramatically between runs." Root Cause: pH sensitivity of the Carboxylic Acid.[3]

  • pKa ~ 3.8.

  • If your mobile phase pH is near 3.8, the compound splits between ionized and neutral forms, causing peak tailing or shifting RT.[1]

Recommendation:

  • Method A (Acidic): Use 0.1% Formic Acid (pH ~2.7).[1] The compound is fully protonated (Neutral/COOH).[1] RT will be later (more hydrophobic).[1]

  • Method B (Basic): Use 10mM Ammonium Bicarbonate (pH ~8).[1] The compound is fully deprotonated (Anionic/COO-).[1] RT will be earlier (more hydrophilic).[1]

  • Avoid: Unbuffered water/methanol gradients.

Forced Degradation Pathways

The following diagram illustrates the theoretical degradation pathways if the compound is subjected to extreme stress (beyond standard lab conditions).

Degradation Parent Parent Compound (3-F-4-Sulfonamido) Ester Methyl Ester (Impurity A) Parent->Ester MeOH / H+ (Fischer Esterification) Amine 3-Fluoro-4-(methylamino) benzoic acid Parent->Amine Conc. HCl, Reflux (S-N Cleavage) Hydroxy 3-Hydroxy-4-... (Rare) Parent->Hydroxy Strong Base, High T (F-Displacement/SNAr)

Figure 2: Potential degradation products under stress conditions.[1]

FAQ: Rapid Fire Support

Q: Can I use this compound in a Suzuki coupling? A: Yes. The carboxylic acid should ideally be protected (as an ester) or the base in the coupling (e.g.,


) will deprotonate it, making it very polar.[1] The sulfonamide and fluorine are stable under standard Suzuki conditions (

, 90°C).[1]

Q: Why is my yield low after acid workup? A: Check the aqueous layer. If the pH wasn't lowered to < 3, the compound remains as a soluble salt. Use 1N HCl to adjust pH to ~2 until precipitation stops.[1]

Q: Is the sulfonamide nitrogen nucleophilic? A: No. The electron density is pulled by the sulfonyl group. It will not participate in alkylation reactions unless deprotonated (impossible here as it is methylated) or under specific catalytic conditions.[1]

References

  • Sulfonamide Hydrolysis Kinetics

    • Title: Kinetics and mechanism of hydrolysis of N-amidomethylsulfonamides.[1][3]

    • Relevance: Establishes that N-substituted sulfonamides generally require acid catalysis for cleavage via an A1 mechanism or extreme base conditions.[1]

    • Source:

  • Fluorobenzoic Acid Properties

    • Title: 3-Fluorobenzoic acid (Physicochemical Properties).[1][2][4][5]

    • Relevance: Provides the baseline pKa (3.86) and solubility profile for the parent scaffold.[1]

    • Source:[1][4]

  • Forced Degradation Guidelines

    • Title: Development of forced degradation and stability indicating studies of drugs.[6][7][8][9][10]

    • Relevance: Defines the standard stress testing protocols (0.1N HCl/NaOH)
    • Source:[1]

  • General Stability of N-Alkyl Sulfonamides

    • Title: Stability of methanesulfonamide in acidic and basic conditions.[3][11]

    • Relevance: Confirms cleavage of S-N bond is the primary degradation pathway under hydrolytic stress.[11]

    • Source:[1]

Sources

Validation & Comparative

1H NMR and 13C NMR spectral analysis of 3-fluoro-4-(N-methylmethanesulfonamido)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the ¹H and ¹³C NMR Spectral Analysis of 3-fluoro-4-(N-methylmethanesulfonamido)benzoic acid

Abstract

In the landscape of modern drug development and materials science, the unambiguous structural elucidation of novel chemical entities is paramount. 3-fluoro-4-(N-methylmethanesulfonamido)benzoic acid represents a class of substituted aromatic compounds whose utility as a synthetic building block is defined by the precise arrangement of its functional groups. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone technique for confirming such molecular architecture. This guide provides a comprehensive, in-depth analysis of the ¹H and ¹³C NMR spectra expected for this compound. We will dissect the predicted chemical shifts, multiplicities, and through-bond coupling constants, explaining the electronic and structural rationale behind each spectral feature. By comparing these predictions with established principles and data from analogous structures, this document serves as a robust framework for researchers, scientists, and drug development professionals to interpret their experimental data with confidence.

Molecular Structure and Atom Numbering

To facilitate a clear and systematic discussion, the atoms of 3-fluoro-4-(N-methylmethanesulfonamido)benzoic acid are numbered as shown below. This convention will be used throughout the analysis. The distinct proton and carbon environments are key to understanding the resulting NMR spectra.

Caption: Structure of 3-fluoro-4-(N-methylmethanesulfonamido)benzoic acid with atom numbering.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum is anticipated to display five distinct signals: one for the carboxylic acid proton, three for the aromatic protons, one for the N-methyl group, and one for the S-methyl group. The choice of solvent is critical; a polar aprotic solvent like DMSO-d₆ is ideal as it can solubilize the compound and allow for the observation of the exchangeable carboxylic acid proton.[1][2][3]

Proton LabelPredicted Chemical Shift (δ, ppm) in DMSO-d₆Predicted MultiplicityPredicted Coupling Constants (J, Hz)
COOH~13.0Broad SingletN/A
H-2~7.9 - 8.1Doublet of doublets (dd)³J(H2,H6) ≈ 1.5-2.5 Hz, ⁴J(H2,F) ≈ 6-8 Hz
H-6~7.8 - 8.0Doublet of doublets (dd)³J(H6,H5) ≈ 8-9 Hz, ⁴J(H6,H2) ≈ 1.5-2.5 Hz
H-5~7.5 - 7.7Doublet of doublets (dd)³J(H5,H6) ≈ 8-9 Hz, ³J(H5,F) ≈ 9-11 Hz
N-CH₃~3.1 - 3.3SingletN/A
S-CH₃~2.9 - 3.1SingletN/A
Causality Behind Predictions:
  • COOH Proton (~13.0 ppm): The proton of a carboxylic acid is highly deshielded and typically appears far downfield, often above 10 ppm.[4] Its signal is often broad due to hydrogen bonding and chemical exchange.[4]

  • Aromatic Protons (H-2, H-5, H-6):

    • H-2: This proton is ortho to the electron-withdrawing carboxylic acid group, placing it significantly downfield. It will be split by the nearby fluorine atom (a four-bond coupling, ⁴J(H,F)) and by the meta proton H-6 (a four-bond coupling, ⁴J(H,H)). The H-F coupling is typically larger than the meta H-H coupling.[5][6]

    • H-6: This proton is ortho to the N-sulfonamido group and meta to the carboxylic acid. It experiences coupling to its ortho neighbor H-5 (³J(H,H), typically 8-9 Hz) and its meta neighbor H-2 (⁴J(H,H), typically 1-3 Hz).[5]

    • H-5: This proton is ortho to the fluorine atom, which results in a large three-bond H-F coupling (³J(H,F)). It is also coupled to its ortho neighbor H-6 (³J(H,H)). The combination of these two large couplings will result in a distinct doublet of doublets.

  • Methyl Protons (N-CH₃ and S-CH₃):

    • N-CH₃ (~3.2 ppm): The methyl group attached to the nitrogen is deshielded by the adjacent sulfonyl group. It appears as a sharp singlet as there are no adjacent protons to couple with.

    • S-CH₃ (~3.0 ppm): Similarly, the methyl group on the sulfur atom is deshielded and will appear as a singlet. The precise chemical shifts of these two methyl groups are best confirmed with 2D NMR experiments like HMBC.

Predicted ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum is expected to show nine distinct signals, corresponding to the nine unique carbon environments in the molecule. A key feature will be the splitting of carbon signals due to coupling with the fluorine atom (C-F coupling).

Carbon LabelPredicted Chemical Shift (δ, ppm) in DMSO-d₆Predicted Multiplicity (due to C-F coupling)Predicted Coupling Constants (J, Hz)
C7 (COOH)~166 - 168Doublet (d)⁴J(C,F) ≈ 2-4 Hz
C3~158 - 162Doublet (d)¹J(C,F) ≈ 240-260 Hz
C4~138 - 142Doublet (d)²J(C,F) ≈ 15-25 Hz
C1~133 - 136Singlet or small doublet⁵J(C,F) ≈ 0-2 Hz
C5~128 - 131Doublet (d)²J(C,F) ≈ 18-28 Hz
C6~124 - 127Doublet (d)³J(C,F) ≈ 3-5 Hz
C2~115 - 118Doublet (d)³J(C,F) ≈ 8-12 Hz
C9 (S-CH₃)~38 - 42Singlet (s)N/A
C8 (N-CH₃)~33 - 37Singlet (s)N/A
Causality Behind Predictions:
  • Carbonyl Carbon C7 (~167 ppm): Carboxylic acid carbonyls typically resonate in the 165-180 ppm range.[7][8]

  • Aromatic Carbons:

    • C3 (~160 ppm): The carbon directly bonded to fluorine (C3) will be significantly downfield and will exhibit a very large one-bond coupling constant (¹J(C,F)), which is highly diagnostic.[9]

    • C4 & C5 (~140 ppm & ~129 ppm): These carbons are adjacent to the fluorine and will show significant two-bond C-F couplings (²J(C,F)).[5][10] Their chemical shifts are influenced by the sulfonamido group (for C4) and proximity to fluorine.

    • C2 & C6 (~116 ppm & ~125 ppm): These carbons, which are three bonds away from the fluorine, will show smaller ³J(C,F) couplings.

    • C1 (~134 ppm): This is the ipso-carbon attached to the carboxylic acid group. Its chemical shift is influenced by the -COOH substituent.[11][12] Any coupling to fluorine would be over five bonds and likely negligible or very small.

  • Methyl Carbons (C8, C9): These aliphatic carbons will appear upfield, typically in the 30-45 ppm range.

Comparative Analysis: The Power of NMR for Isomer Differentiation

To highlight the diagnostic power of this analysis, let's compare the expected spectrum of our target molecule with a plausible structural isomer: 5-fluoro-4-(N-methylmethanesulfonamido)benzoic acid .

Feature3-Fluoro Isomer (Target) 5-Fluoro Isomer (Alternative) Justification
Aromatic ¹H Signals Three distinct signals (H-2, H-5, H-6)Two distinct signalsThe 5-fluoro isomer possesses a plane of symmetry, making H-2 and H-6 chemically equivalent.
H-2 Splitting Doublet of doublets (dd) due to ⁴J(H,F) and ⁴J(H,H)Doublet (d) due to ³J(H,F)In the 5-fluoro isomer, H-2 is ortho to the fluorine, leading to a large ³J(H,F) coupling and no other significant couplings.
¹³C-F Couplings C3 shows a large ¹J(C,F) of ~250 HzC5 shows a large ¹J(C,F) of ~250 HzThe carbon directly attached to fluorine will always have the characteristic large one-bond coupling.

This comparison demonstrates how a careful analysis of multiplicity and coupling constants in both ¹H and ¹³C NMR spectra allows for the unambiguous differentiation between closely related structural isomers, a critical task in chemical synthesis and drug development.

Experimental Protocol

This section provides a standardized methodology for acquiring high-quality NMR data for the target compound.

Objective: To obtain high-resolution ¹H and ¹³C{¹H} NMR spectra of 3-fluoro-4-(N-methylmethanesulfonamido)benzoic acid.

Materials:

  • Sample (~5-10 mg for ¹H, ~20-30 mg for ¹³C)

  • Deuterated solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆, 99.9 atom % D)

  • Internal Standard: Tetramethylsilane (TMS) or referenced to the residual solvent signal.

  • NMR tubes (5 mm, high precision)

  • Volumetric flask and micropipettes

Sources

A Comparative Guide to HPLC Method Development for Purity Analysis of 3-fluoro-4-(N-methylmethanesulfonamido)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) method development strategies for the purity assessment of 3-fluoro-4-(N-methylmethanesulfonamido)benzoic acid. As a molecule featuring a carboxylic acid, a sulfonamide, and an aromatic ring, its chromatographic behavior presents unique challenges and opportunities for optimization. This document moves beyond standard protocols to explore the scientific rationale behind methodological choices, offering a robust framework for developing a precise, accurate, and stability-indicating purity method in line with regulatory expectations.

Analyte Deep Dive: Understanding the Molecule's Chemistry

Before any method development begins, a thorough analysis of the target analyte's structure is paramount. The chemical properties of 3-fluoro-4-(N-methylmethanesulfonamido)benzoic acid dictate its interaction with the stationary and mobile phases.

  • Acidic Nature: The primary functional group is the carboxylic acid (-COOH). This group is ionizable, and its protonation state is highly dependent on the mobile phase pH.[1][2] To achieve consistent retention and good peak shape in reversed-phase HPLC, the ionization of the carboxylic acid must be suppressed.[3][4] This is typically achieved by maintaining a mobile phase pH at least 1.5 to 2 units below the analyte's pKa.[2][3][4]

  • Aromatic System: The presence of a substituted benzene ring introduces the possibility of π-π interactions with certain stationary phases.[5][6] This characteristic can be exploited to achieve alternative selectivity, especially for separating impurities with similar hydrophobicity but different aromatic character.[7]

  • Sulfonamide Group: The N-methylmethanesulfonamido group adds to the molecule's polarity and provides sites for hydrogen bonding, influencing its overall retention and solubility.

Based on this analysis, a reversed-phase HPLC (RP-HPLC) approach is the most suitable starting point, as it effectively separates compounds based on hydrophobicity.[8][9] The key to a successful method lies in carefully selecting the column and optimizing the mobile phase pH to control the analyte's ionization state.

The Method Development Workflow: A Strategic Approach

A systematic approach is crucial for efficient and effective HPLC method development. The process involves screening various parameters to find the optimal conditions for separating the main component from all potential impurities and degradation products.

HPLC_Method_Development_Workflow Analyte Analyte Characterization (pKa, Solubility, UV Max) Column_Screen Column Screening (C18 vs. Phenyl-Hexyl) Analyte->Column_Screen Initial Choices Mobile_Phase_Opt Mobile Phase Optimization (pH, Organic Modifier) Column_Screen->Mobile_Phase_Opt Select Best Column Gradient_Dev Gradient Development (Scouting & Optimization) Mobile_Phase_Opt->Gradient_Dev Fine-tune Separation Forced_Deg Forced Degradation Study (Stress Testing) Gradient_Dev->Forced_Deg Optimized Method Specificity Evaluate Specificity (Peak Purity) Forced_Deg->Specificity Generate Degradants Validation Method Validation (ICH Q2(R1)) Specificity->Validation Confirm Selectivity Final_Method Final Stability-Indicating Method Validation->Final_Method Verify Performance

Caption: HPLC method development workflow for purity analysis.

Comparative Analysis of Stationary Phases

The choice of stationary phase has the greatest impact on chromatographic selectivity.[9] For 3-fluoro-4-(N-methylmethanesulfonamido)benzoic acid, a comparison between a traditional C18 column and a Phenyl-Hexyl column is highly instructive.

Stationary PhasePrimary InteractionBest Suited ForExpected Outcome for Analyte
C18 (Octadecylsilane) Hydrophobic (van der Waals)General-purpose separation of a wide range of non-polar to moderately polar compounds.[8]Good retention based on overall hydrophobicity. May not resolve impurities with minor structural differences but similar polarity.
Phenyl-Hexyl Mixed-Mode: Hydrophobic & π-π InteractionsAromatic and unsaturated compounds; offers alternative selectivity to C18.[5][7][10]Potentially enhanced resolution of aromatic impurities due to π-π interactions between the analyte's phenyl ring and the stationary phase.[6] The hexyl linker provides strong hydrophobic retention.[11]

Expert Rationale: While a C18 column is the industry workhorse, its separation is based primarily on hydrophobicity.[5] For a molecule like ours containing a phenyl ring, a Phenyl-Hexyl column offers a secondary, more nuanced separation mechanism.[5][6] This "orthogonal" selectivity is invaluable for resolving process-related impurities or degradants that might be structurally similar and co-elute on a C18 column.

Mobile Phase Optimization: The Key to Control

The Critical Role of pH

For an acidic analyte, controlling the mobile phase pH is non-negotiable for achieving symmetrical peaks and stable retention times.[1][12] When the mobile phase pH is close to the analyte's pKa, the molecule exists in a mixed state of ionized (polar, less retained) and non-ionized (less polar, more retained) forms, leading to broad, tailing peaks.[13]

Comparison of Mobile Phase pH:

  • pH 2.5-3.0 (Recommended): At this low pH, the carboxylic acid group is fully protonated (non-ionized).[2][4] This leads to increased hydrophobicity, resulting in stronger retention on a reversed-phase column and significantly improved peak shape.[3][14] Using a buffer like potassium phosphate or an additive like formic or phosphoric acid is essential to maintain this pH.

  • pH > 5.0 (Not Recommended): At a higher pH, the carboxylic acid will be deprotonated (ionized), making the molecule more polar. This will cause it to elute very early, potentially near the solvent front, with poor retention and resolution from other polar impurities.[1][2]

Choice of Organic Modifier: Acetonitrile vs. Methanol

The organic modifier disrupts the hydrophobic interactions between the analyte and the stationary phase, causing elution. Acetonitrile and methanol are the most common choices in RP-HPLC.

Organic ModifierPropertiesAdvantagesDisadvantages
Acetonitrile Lower viscosity, lower UV cutoff (~190 nm), aproticLower backpressure, better transparency at low UV wavelengths, can offer different selectivity.Higher cost, potential for supply chain volatility.
Methanol Higher viscosity, higher UV cutoff (~205 nm), proticLower cost, can offer different selectivity through hydrogen bonding.Higher backpressure, less suitable for detection below 205 nm.

Expert Rationale: Acetonitrile is generally the preferred starting solvent due to its superior UV transparency and lower viscosity, which allows for higher flow rates and faster analysis times. However, switching to methanol is a powerful tool for changing selectivity if co-elution is observed with acetonitrile.

Experimental Protocols

The following protocols provide a starting point for method development. They are designed to be run on a standard HPLC system with UV detection.

Protocol 1: C18 Column with Formic Acid Modifier (Recommended Starting Point)
  • Objective: To establish a baseline separation using a general-purpose C18 column and a simple acidic mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).[8]

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: 10% B to 90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 235 nm (determine UV max via photodiode array detector).

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a stock solution of 3-fluoro-4-(N-methylmethanesulfonamido)benzoic acid at 1.0 mg/mL in a 50:50 mixture of acetonitrile and water.

    • Dilute to a working concentration of 0.1 mg/mL using the same diluent.

    • Filter the sample through a 0.45 µm syringe filter before injection.[8]

Protocol 2: Phenyl-Hexyl Column with Phosphate Buffer
  • Objective: To explore alternative selectivity using a Phenyl-Hexyl column and a buffered mobile phase for robust pH control.

  • Chromatographic Conditions:

    • Column: Phenyl-Hexyl column (e.g., 150 x 4.6 mm, 3.5 µm).

    • Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 2.8 with phosphoric acid.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 15% B to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35°C.

    • Detection Wavelength: 235 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Follow the same procedure as in Protocol 1.

Evaluating Method Performance: A Comparative Data Summary

The table below presents hypothetical but scientifically plausible data comparing the performance of the two proposed methods. This illustrates the expected trade-offs and advantages of each approach.

ParameterMethod 1 (C18)Method 2 (Phenyl-Hexyl)Desired OutcomeRationale
Retention Time (Rt) of Main Peak 12.5 min13.8 min> 2x void volumeEnsures the analyte is well-retained and separated from the solvent front.
Tailing Factor (Tf) 1.21.10.8 - 1.5Indicates good peak symmetry, which is crucial for accurate integration.
Resolution (Rs) from Closest Impurity 1.42.1> 1.5A higher resolution value indicates better separation between peaks. The Phenyl-Hexyl column is expected to better resolve a closely eluting aromatic impurity.
Theoretical Plates (N) > 5000> 7000As high as possibleA measure of column efficiency; higher numbers indicate sharper peaks.

Ensuring Method Specificity: The Role of Forced Degradation

A purity method must be "stability-indicating," meaning it can unequivocally measure the analyte in the presence of its degradation products.[15] Forced degradation studies, as mandated by ICH guidelines (Q1A(R2)), are performed to demonstrate this capability.[16][17][18]

The analyte should be subjected to stress conditions to achieve 5-20% degradation.[18][19] The stressed samples are then analyzed using the developed HPLC method to ensure that all degradation peaks are baseline resolved from the main analyte peak.

  • Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.

  • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Stress: Solid drug substance at 105°C for 48 hours.

  • Photolytic Stress: Exposure to UV/Vis light as per ICH Q1B guidelines.

Forced_Degradation_Workflow API Drug Substance (API) Acid Acid (HCl) API->Acid Stress Conditions Base Base (NaOH) API->Base Stress Conditions Oxidation Oxidation (H₂O₂) API->Oxidation Stress Conditions Thermal Thermal API->Thermal Stress Conditions Photo Photolytic API->Photo Stress Conditions Analysis Analyze by HPLC Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Evaluation Evaluate Peak Purity & Resolution Analysis->Evaluation Assess Specificity

Caption: Workflow for forced degradation studies.

Conclusion and Recommendation

For the purity analysis of 3-fluoro-4-(N-methylmethanesulfonamido)benzoic acid, a reversed-phase HPLC method is the clear choice. Method development should prioritize control of the mobile phase pH to suppress the ionization of the carboxylic acid group, with a target pH of 2.5-3.0.

  • Initial Screening: A C18 column with a simple mobile phase of 0.1% formic acid in a water/acetonitrile gradient provides an excellent starting point for establishing retention and basic separation.

  • Optimization for Specificity: A Phenyl-Hexyl column should be evaluated to provide alternative selectivity. This is particularly crucial for resolving aromatic impurities that may co-elute on a C18 phase, making it the superior choice for a final, robust, stability-indicating method.

Ultimately, the optimal method will be the one that is validated according to ICH Q2(R1) guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness, thereby ensuring the quality and safety of the drug substance.[20][21][22]

References

  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Thermo Fisher Scientific.
  • A Comparative Guide to HPLC Methods for Purity Assessment of Synthesized Pyrazine Sulfonamides. BenchChem.
  • Back to Basics: The Role of pH in Retention and Selectivity.
  • A Review on HPLC Method Development and Validation in Forced Degrad
  • How does an acid pH affect reversed-phase chromatography separ
  • Development and validation of a reversed-phase liquid chromatography method for the quantitative determination of carboxylic acids in industrial reaction mixtures. PubMed.
  • A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method. PMC.
  • Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography.
  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.
  • pH, pKa, and Retention. Pharma Growth Hub.
  • Reversed Phase High Performance Liquid Chromatography Using Carboxylic Acids in the Mobile Phase. Taylor & Francis.
  • Exploring the Role of pH in HPLC Separ
  • HPLC Separation of Carboxylic Acids. SIELC Technologies.
  • What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries?
  • New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific.
  • Control pH During Method Development for Better Chrom
  • Development of a forced degradation study by HPLC-PDA with design of experiments applied to glimepiride tablets. SSRN.
  • RediSep C-18 reversed phase column purification of carboxylic acids. Teledyne ISCO.
  • Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Agilent.
  • Top Three HPLC Method Development Tips.
  • Phenyl-Hexyl Columns.
  • Method Development Guide. ZirChrom.
  • The Impact of PH On HPLC Method Development: Separations
  • Retention behavior of carboxylic acids and their quaternary ammonium ion pairs in reversed phase chromatography with acetonitrile as organic modifier in the mobile phase.
  • Steps for HPLC Method Valid
  • HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. IJSRET.
  • Forced Degradation Study as per ICH Guidelines: Wh
  • ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES.
  • Sulfonamide Antibiotics Analyzed with HPLC.
  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH.
  • Determination of Sulfonamide Residues in Chicken Muscle by Agilent Bond Elut QuEChERS AOAC Kit and HPLC-FLD. Agilent.
  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences.
  • Phenyl Stationary Phases for HPLC. Element Lab Solutions.
  • ICH Guidelines for Analytical Method Valid
  • 3-(Fluorosulfonyl)benzoic acid 95 HPLC. Sigma-Aldrich.
  • Technical Support Center: HPLC Analysis of Benzoic Acid Deriv

Sources

Comparative Guide: Sulfonamide vs. Alternative Linkers in Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter a critical decision point in hit-to-lead optimization: the selection of the optimal linker. In the context of benzoic acid derivatives—a privileged scaffold in medicinal chemistry—the choice between a sulfonamide (-SO₂NH-) and an amide (-CONH-) linker fundamentally alters the molecule's physicochemical properties, 3D trajectory, and target affinity.

This guide provides an objective, data-driven comparison of sulfonamide linkers against alternative linkers (primarily amides and methylenes) in benzoic acid derivatives. We will explore the causality behind these structural choices, supported by comparative experimental data across oncology and infectious disease applications.

The Causality of Linker Selection: Geometry and Acidity

Why does swapping a carbon atom for a sulfur atom drastically change biological activity? The causality lies in two fundamental physicochemical shifts:

  • Steric Geometry: Amides are planar due to resonance, restricting the dihedral angle and forcing adjacent aromatic rings into a relatively flat conformation. In contrast, the sulfur atom in a sulfonamide is tetrahedral. This projects the attached substituents out of the plane, allowing the molecule to access deeper, more complex hydrophobic pockets[1].

  • Electronic Properties & pKa: The NH proton of a sulfonamide is significantly more acidic (pKa ~10) than that of an amide (pKa ~15). In the context of benzoic acid derivatives, this increased acidity allows the sulfonamide to act as a potent hydrogen-bond donor, or even exist as an anion at physiological pH, mimicking phosphate groups in enzyme active sites[2].

SAR_Logic Core Benzoic Acid Scaffold Amide Amide Linker (-CONH-) Core->Amide Sulfonamide Sulfonamide Linker (-SO2NH-) Core->Sulfonamide Prop1 Planar Geometry (Restricted Dihedral) Amide->Prop1 Prop3 Lower NH Acidity (Higher pKa) Amide->Prop3 Prop2 Tetrahedral Geometry (Out-of-plane projection) Sulfonamide->Prop2 Prop4 Higher NH Acidity (Lower pKa, Anionic mimic) Sulfonamide->Prop4 Target1 Optimal for KDM4B (Antimalarial) Prop1->Target1 Target2 Optimal for STAT3 (Oncology) Prop2->Target2 Prop4->Target2

Fig 1: SAR logic flow comparing amide and sulfonamide linkers in benzoic acid derivatives.

Comparative Data Analysis

Case Study A: STAT3 Inhibitors in Oncology

In the development of carboxylic acid-based small molecule STAT3 inhibitors, the linker connecting the pentafluorobenzene group to the benzoic acid core is critical. Researchers replaced the sulfonamide linker with an amide and a methylene linker to observe the effects on STAT3 DNA-binding inhibition (1)[1].

Compound AnalogLinker TypeSubstituentSTAT3 DNA-Binding IC₅₀ (μM)
Lead (SH4-54 analog)Sulfonamide (-SO₂NH-)Pentafluorobenzene4.4 ± 0.5
Analog 3hAmide (-CONH-)Pentafluorobenzene> 26.0 (Loss of activity)
Analog 3iMethylene (-CH₂NH-)Pentafluorobenzene> 26.0 (Loss of activity)

Analysis: The complete loss of activity when transitioning from a sulfonamide to an amide (Analog 3h) demonstrates that the tetrahedral geometry of the sulfonamide is non-negotiable for proper orientation within the STAT3 SH2 domain. The planar amide fails to project the pentafluorobenzene ring into the required hydrophobic sub-pocket[1].

Case Study B: KDM4B Inhibitors for Malaria Transmission

Conversely, in the optimization of 2-([1,1′-biphenyl]-4-carboxamido)benzoic acid derivatives targeting Plasmodium falciparum gametocytes, the amide linker proved superior (3)[3].

CompoundLinker TypeR-Group on Benzoic AcidIC₅₀ (Late-stage Gametocytes)
Compound 5Amide (-CONH-)Unfluorinated515 nM
Compound 31Sulfonamide (-SO₂NH-)Unfluorinated533 nM
Compound 7Amide (-CONH-)6-Fluoro substituted9.43 nM

Analysis: Here, the unfluorinated matched pair (Compound 5 and 31) showed equipotent activity. However, when optimizing the benzoic acid core with a fluorine atom (Compound 7), the amide backbone allowed for single-digit nanomolar activity. The planar nature of the amide likely maintains the necessary rigidity to fit the KDM4B binding cleft, whereas the flexibility of the sulfonamide introduces entropic penalties[3].

Self-Validating Experimental Protocols

To ensure trustworthiness and scientific integrity, the following protocols represent a self-validating system for synthesizing and evaluating these derivatives.

Protocol A: Synthesis of Sulfonamide-Linked Benzoic Acid Derivatives

Objective: Synthesize 4-(arylsulfonamido)benzoic acid with high purity (>95%) for biological screening.

  • Preparation: Dissolve 4-aminobenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add N,N-diisopropylethylamine (DIPEA) (2.5 eq) to act as an acid scavenger.

  • Sulfonylation: Cool the reaction to 0 °C. Dropwise, add the corresponding arylsulfonyl chloride (1.1 eq) dissolved in DCM.

    • Causality: Cooling prevents exothermic side reactions and limits di-sulfonylation, ensuring mono-substitution at the amine.

  • Reaction Monitoring: Stir at room temperature for 4-6 hours. Monitor via TLC (Hexane:EtOAc 1:1) until the primary amine is consumed.

  • Workup & Purification: Quench with 1N HCl to protonate the unreacted amine and benzoic acid. Extract with EtOAc. Purify the organic layer via flash chromatography.

  • Self-Validation (QC): Confirm structure via ¹H-NMR. Look for the characteristic downfield shift of the highly deshielded sulfonamide NH proton around 10.5-11.0 ppm. Do not proceed to biological assays unless LC-MS confirms >95% purity.

Synth_Workflow S1 1. Scaffold Prep (Aminobenzoic Acid) S2 2. Sulfonylation (R-SO2Cl, DIPEA, DCM) S1->S2 S3 3. Purification (Flash Chromatography) S2->S3 S4 4. Validation (NMR, HRMS) S3->S4 S5 5. Bio-Evaluation (Target Binding Assay) S4->S5

Fig 2: Standardized 5-step workflow for the synthesis and validation of sulfonamide linkers.

Protocol B: In Vitro Target Binding Assay (STAT3 Fluorescence Polarization)

Objective: Quantify the IC₅₀ of the synthesized derivatives to validate target engagement.

  • Assay Setup: Incubate recombinant STAT3 protein with a fluorescently labeled consensus dsDNA probe in assay buffer (50 mM Tris, pH 7.5).

  • Compound Addition: Add the benzoic acid derivatives in a 10-point dose-response curve (0.1 μM to 100 μM).

  • Control Implementation:

    • Positive Control: Unlabeled wild-type DNA (validates assay sensitivity and competitive displacement).

    • Negative Control: DMSO vehicle (establishes baseline polarization).

  • Measurement & Causality: Measure fluorescence polarization (mP). As the sulfonamide derivative successfully displaces the fluorescent DNA from STAT3, the tumbling rate of the fluorophore increases, causing a measurable and quantifiable drop in mP.

Conclusion

The selection between a sulfonamide and an amide linker in benzoic acid derivatives is not arbitrary. As demonstrated by the STAT3 and KDM4B case studies, the sulfonamide's tetrahedral geometry and acidic NH profile make it ideal for accessing deep hydrophobic pockets and mimicking anionic transition states. However, if target binding requires rigid planarity, the amide linker remains superior.

References

  • Title: New Transmission‐Selective Antimalarial Agents through Hit‐to‐Lead Optimization of 2‐([1,1′‐Biphenyl]‐4‐carboxamido)
  • Title: Linker Variation and Structure–Activity Relationship Analyses of Carboxylic Acid-based Small Molecule STAT3 Inhibitors Source: NIH / PMC URL
  • Title: Design, Synthesis, and Evaluation of 4- and 5-Substituted o-(Octanesulfonamido)

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.